molecular formula C8H9BrO B092557 2-Bromo-4,6-dimethylphenol CAS No. 15191-36-3

2-Bromo-4,6-dimethylphenol

Cat. No.: B092557
CAS No.: 15191-36-3
M. Wt: 201.06 g/mol
InChI Key: CZZYAIIAXDTWEE-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethylphenol is a strategically halogenated phenolic compound that serves as a critical reagent in advanced polymer science and catalytic studies. Its primary research application lies in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPO), a high-performance engineering thermoplastic . In this context, the compound acts as an efficient "bromine source" or initiator in copper-catalyzed oxidative coupling reactions . The presence of the bromine atom is crucial for stabilizing active copper complexes and facilitating the radical-based mechanism that governs the polymer chain growth, allowing for precise control over the polymer's molecular weight and distribution . Researchers value this building block for investigating and optimizing catalytic systems, particularly those involving Cu(I)/Cu(II) transitions, to develop novel polymeric materials with tailored properties for applications in the automotive and electronics industries . Beyond polymer chemistry, its structure makes it a valuable synthetic intermediate for constructing complex organic molecules and heterocyclic frameworks in medicinal and materials chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZYAIIAXDTWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306077
Record name 2-Bromo-4,6-dimethylphenol
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Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15191-36-3
Record name 15191-36-3
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Record name 2-Bromo-4,6-dimethylphenol
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Record name 15191-36-3
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Bromo-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of 2-Bromo-4,6-dimethylphenol. The information herein is compiled from various chemical databases and literature sources to support research and development activities.

Data Summary

The following table summarizes the key physical and molecular properties of this compound.

PropertyValueSource(s)
IUPAC Name This compound
Synonyms 6-Bromo-2,4-dimethylphenol, 2,4-dimethyl-6-bromophenol[1]
CAS Number 15191-36-3[1][2]
Molecular Formula C₈H₉BrO[1][2]
Molecular Weight 201.06 g/mol [1][2]
Physical Form Liquid or Solid[1]
Melting Point Data not readily available
Boiling Point Data not readily available
Density Data not readily available
Solubility Insoluble in water; soluble in common organic solvents.Inferred from structure

Detailed Physical Properties

General Characteristics
  • Appearance: The physical state of this compound at standard temperature and pressure is not definitively established, with some sources describing it as a liquid and others as a solid or liquid.[1] This ambiguity suggests its melting point may be close to room temperature.

  • Odor: Information regarding the odor of this compound is not specified in the available literature.

Molecular Identifiers
  • InChI: InChI=1S/C8H9BrO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3[1]

  • InChIKey: CZZYAIIAXDTWEE-UHFFFAOYSA-N[1]

  • SMILES: CC1=CC(=C(C(=C1)Br)O)C

Thermodynamic Properties
  • Boiling Point: An experimentally determined boiling point is not available.

  • Density: The density of this compound has not been experimentally determined in the available literature.

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its molecular structure.

¹H NMR Spectroscopy (Proton NMR)

A ¹H NMR spectrum is expected to show four distinct signals:

  • Hydroxyl Proton (-OH): A broad singlet, typically in the range of δ 4.5-7.5 ppm. The chemical shift can vary significantly with concentration and solvent.

  • Aromatic Protons (Ar-H): Two singlets for the two non-equivalent protons on the aromatic ring, expected in the range of δ 6.8-7.5 ppm.

  • Methyl Protons (-CH₃): Two singlets for the two non-equivalent methyl groups attached to the ring, expected in the range of δ 2.0-2.5 ppm.

  • Integration Ratio: The expected integration ratio of the signals would be 1:1:1:3:3 (OH:Ar-H:Ar-H:CH₃:CH₃).

¹³C NMR Spectroscopy (Carbon NMR)

Due to the lack of symmetry in the molecule, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to each unique carbon atom. The approximate chemical shift ranges are:

  • C-Br: δ 110-120 ppm

  • C-OH: δ 150-158 ppm

  • Aromatic Carbons: δ 120-140 ppm

  • Methyl Carbons: δ 15-25 ppm

Mass Spectrometry (MS)
  • Molecular Ion Peak: Mass spectrometry would reveal a characteristic isotopic pattern for the molecular ion due to the presence of bromine. Two peaks of nearly equal intensity are expected at m/z 200 (for ⁷⁹Br) and m/z 202 (for ⁸¹Br).

  • Fragmentation: Common fragments observed in GC-MS analysis include peaks at m/z 202, 200, and 121.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic): Absorption bands typically above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands typically below 3000 cm⁻¹, around 2850-2960 cm⁻¹.

  • C=C Stretch (Aromatic): One or more bands in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹.

Experimental Protocols

The following sections detail generalized but robust protocols for determining the key physical properties of a compound like this compound.

Melting Point Determination (Capillary Method)

This method provides an accurate melting range for a solid organic compound.[7][8]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it with a spatula or in a mortar and pestle.[9]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 1-2 mm.[7][10]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup).

  • Heating and Observation:

    • Heat the sample rapidly to get an approximate melting temperature. Allow the apparatus to cool.

    • In a second run with a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.

    • Reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring a ¹H NMR spectrum.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[11]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. Many commercially available deuterated solvents already contain TMS.

  • Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

  • Data Acquisition: The instrument is tuned, and the magnetic field is "shimmed" to optimize homogeneity. A standard ¹H NMR experiment is then run, acquiring multiple scans to improve the signal-to-noise ratio.[12][13]

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to TMS. Integration of the peaks is performed to determine the relative ratios of the protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining an IR spectrum of a solid or liquid sample.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry. Record a background spectrum.

  • Sample Application: Place a small amount of the sample (a single drop for a liquid or a small mound of powder for a solid) directly onto the center of the ATR crystal.

  • Acquisition: For a solid sample, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Initiate the scan. The instrument typically co-adds multiple scans (e.g., 16 or 32) to generate the final spectrum.

  • Cleaning: After acquisition, clean the sample completely from the ATR crystal.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and structural characterization of an organic compound such as this compound.

G cluster_start Synthesis & Purification cluster_prelim Preliminary Analysis cluster_spec Spectroscopic Elucidation cluster_end Confirmation start Chemical Synthesis purify Purification (e.g., Chromatography, Recrystallization) start->purify mp Melting Point Determination purify->mp sol Solubility Tests purify->sol nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry (MS) purify->ms ir Infrared Spectroscopy (IR) purify->ir confirm Data Analysis & Structural Confirmation mp->confirm sol->confirm nmr->confirm ms->confirm ir->confirm

Caption: General analytical workflow for the characterization of a synthesized compound.

References

2-Bromo-4,6-dimethylphenol chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-Bromo-4,6-dimethylphenol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an aromatic organic compound.[1] Its chemical structure consists of a phenol ring substituted with a bromine atom and two methyl groups.

Chemical Structure:

CAS Number: 15191-36-3[1][2][3][4]

Synonyms: 6-Bromo-2,4-dimethylphenol, 2,4-dimethyl-6-bromophenol.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthetic protocols, and for analytical characterization.

PropertyValueSource
Molecular Formula C₈H₉BrO[1][2][5]
Molecular Weight 201.06 g/mol [2][3][5]
Appearance Liquid[1]
Density 1.5 ± 0.1 g/cm³[3]
Boiling Point 229.4 ± 35.0 °C at 760 mmHg[3]
Flash Point 92.5 ± 25.9 °C[3]
InChI InChI=1S/C8H9BrO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3[1][5]
InChIKey CZZYAIIAXDTWEE-UHFFFAOYSA-N[1][5]
SMILES CC1=CC(=C(C(=C1)Br)O)C[5]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound from 2,4-dimethylphenol

This protocol describes the regioselective bromination of 2,4-dimethylphenol. The hydroxyl group is a strong activating ortho-, para-director. Since the para position is blocked by a methyl group, bromination is expected to occur at one of the ortho positions.

Materials:

  • 2,4-dimethylphenol

  • Molecular Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄) or other suitable inert solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Equipment:

  • Three-necked round-bottomed flask

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer

  • Ice-water bath

  • Gas inlet/outlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet, dissolve 2,4-dimethylphenol (1.0 eq) in carbon tetrachloride.

  • Flush the flask with an inert gas (argon or nitrogen).

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • In the dropping funnel, prepare a solution of bromine (1.0 eq) in carbon tetrachloride.

  • Add the bromine solution dropwise to the stirred solution of 2,4-dimethylphenol over a period of 1 hour, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly add saturated aqueous sodium sulfite to quench any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis to the characterization and final application of this compound.

G Logical Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start 2,4-dimethylphenol bromination Bromination with Br2 start->bromination workup Aqueous Workup and Extraction bromination->workup purification Purification (Chromatography/Distillation) workup->purification product This compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry (MS) product->ms ir Infrared Spectroscopy (IR) product->ir purity Purity Analysis (GC/HPLC) product->purity application Use in Drug Development / Organic Synthesis purity->application

Caption: A logical workflow for the synthesis and characterization of this compound.

Potential Applications in Research and Drug Development

Halogenated phenols are important intermediates in organic synthesis and can serve as building blocks for more complex molecules. While specific applications of this compound in drug development are not detailed in the provided search results, related compounds have shown utility. For instance, derivatives of 2,6-dimethylphenol have been investigated for their antioxidant properties.[9] Brominated phenols are also used in the synthesis of agrochemicals and pharmaceuticals. This compound's reactive sites—the hydroxyl group and the carbon-bromine bond—allow for a variety of subsequent chemical transformations, making it a potentially valuable intermediate for creating libraries of compounds for drug screening. The related compound, 4-Bromo-2,6-dimethylphenol, is noted for its use as a preservative and microbicide, highlighting a potential area of application for its isomer.[8][10]

Proposed Synthetic Pathway

The following diagram illustrates the proposed synthetic pathway for this compound.

G Proposed Synthetic Pathway reactant 2,4-dimethylphenol C₈H₁₀O product This compound C₈H₉BrO reactant->product  Br₂, CCl₄, 0 °C

Caption: Proposed synthesis of this compound via electrophilic bromination.

Safety and Handling

This compound is classified as a hazardous chemical.[5] It is known to cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[11] Work should be conducted in a well-ventilated area or a fume hood.[11] It is stable under normal conditions but may be incompatible with strong oxidizing agents.[11] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis and preparation of 2-Bromo-4,6-dimethylphenol, a key intermediate in various chemical and pharmaceutical applications. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant quantitative data to support researchers and professionals in the field of drug development and organic synthesis.

Introduction

This compound is an aromatic organic compound with the chemical formula C₈H₉BrO.[1] Its structure, featuring a phenol ring substituted with a bromine atom and two methyl groups, makes it a valuable building block in the synthesis of more complex molecules. It is primarily used in the development of novel pharmaceutical compounds and as a reference standard in analytical testing. The synthesis of this compound typically involves the electrophilic bromination of 4,6-dimethylphenol.

Synthesis Pathway

The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution of 4,6-dimethylphenol with a suitable brominating agent, typically molecular bromine (Br₂). The reaction is generally carried out in a chlorinated solvent at controlled temperatures to ensure high selectivity for the ortho-bromination product.

The overall reaction is as follows:

4,6-dimethylphenol + Br₂ → this compound + HBr

The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Since the para position is already occupied by a methyl group, the bromination occurs at one of the ortho positions.

Below is a diagram illustrating the synthesis pathway:

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 4_6_dimethylphenol 4,6-Dimethylphenol Product This compound 4_6_dimethylphenol->Product + Bromine Bromine Bromine (Br₂) Bromine->Product Solvent Solvent (e.g., Chloroform, CCl₄) Solvent->Product Temperature Controlled Temperature (e.g., 0-5 °C) Temperature->Product Byproduct Hydrogen Bromide (HBr) Product->Byproduct generates Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Bromination Reaction cluster_workup Work-up cluster_purification Purification A Charge reactor with p-cresol and chloroform C Cool the reactor to 0-5 °C with an ice bath A->C B Prepare bromine solution in chloroform in a dropping funnel D Slowly add bromine solution to the reactor over 7 hours B->D C->D E Maintain temperature at 0-5 °C and stir continuously D->E F Add water to quench the reaction and wash out HBr E->F G Separate the organic layer F->G H Wash organic layer with water/sodium bicarbonate until neutral G->H I Dry the organic layer with anhydrous MgSO₄ or Na₂SO₄ H->I J Distill off the solvent (chloroform) I->J K Perform fractional distillation under reduced pressure to obtain pure product J->K L L K->L Final Product: This compound

References

Spectroscopic and Spectrometric Analysis of 2-Bromo-4,6-dimethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral and spectrometric data for 2-Bromo-4,6-dimethylphenol (C₈H₉BrO), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

IUPAC Name: this compound[1] Molecular Formula: C₈H₉BrO[1] Molecular Weight: 201.06 g/mol [1] CAS Number: 15191-36-3[1]

Spectral Data

The following sections present the available spectral data for this compound. The data has been aggregated from various spectroscopic databases and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

ProtonsPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) Hz
OH4.5 - 5.5broad singlet-
Ar-H (position 3)~6.9singlet-
Ar-H (position 5)~7.1singlet-
CH₃ (position 4)~2.2singlet-
CH₃ (position 6)~2.3singlet-

¹³C NMR (Carbon-13 NMR) Data

Specific experimental ¹³C NMR data for this compound was not found in the initial search. Predicted chemical shifts are listed below.

Carbon AtomPredicted Chemical Shift (δ) ppm
C1 (C-OH)150 - 155
C2 (C-Br)110 - 115
C3 (C-H)130 - 135
C4 (C-CH₃)128 - 133
C5 (C-H)125 - 130
C6 (C-CH₃)135 - 140
CH₃ (at C4)20 - 25
CH₃ (at C6)15 - 20
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vapor phase IR spectrum for this compound is available.[1]

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (phenolic)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=C stretch (aromatic)1450-1600
C-O stretch (phenol)1150-1250
C-Br stretch500-600
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition. GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center.[1]

The mass spectrum is characterized by the molecular ion peak ([M]⁺) which exhibits a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Key Predicted Fragmentation Peaks (m/z)

Ionm/z (Predicted)Relative Abundance (Predicted)
[M]⁺200/202Moderate
[M-CH₃]⁺185/187High
[M-Br]⁺121Moderate

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. These protocols are based on standard analytical chemistry practices.[2]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[2][3]

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[2]

  • ¹H NMR Acquisition: The proton NMR spectrum is typically acquired with a 45° pulse angle and a relaxation delay of 2 seconds, with 16 scans being co-added.[2]

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence with a 30° pulse angle and a relaxation delay of 5 seconds. To achieve a good signal-to-noise ratio, 1024 scans are typically accumulated.[2]

  • Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.[2]

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[2]

  • Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be obtained in the vapor phase.

  • Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 32 scans are typically co-added.[2]

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the various functional groups in the molecule.[2]

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.[2]

  • Sample Introduction: A dilute solution of the sample in a volatile solvent like methanol or dichloromethane is injected into the GC, which separates the compound from any impurities before it enters the mass spectrometer. Alternatively, a direct insertion probe can be used.[2]

  • Ionization: Electron ionization is carried out at a standard energy of 70 eV.[2]

  • Mass Analysis: The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 50-500 amu.[2]

  • Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak, which should display the characteristic 1:1 isotopic pattern for a bromine-containing compound, and to elucidate the fragmentation pattern.[2]

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Bromo-4,6-dimethylphenol. The information is intended to support research and development activities by providing key data on its properties, synthesis, and chemical behavior.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₉BrO.[1] Its key physical and chemical properties are summarized in the table below. Please note that some values are computed and may differ slightly from experimental results.

PropertyValueSource
Molecular Weight 201.06 g/mol [1][2]
CAS Number 15191-36-3[1]
Appearance SolidSigma-Aldrich
Boiling Point 229.4 ± 35.0 °C at 760 mmHg (predicted)ChemSrc
Flash Point 92.5 ± 25.9 °C (predicted)ChemSrc
Density 1.5 ± 0.1 g/cm³ (predicted)ChemSrc
pKa Not available
LogP 3.39 (predicted)ChemSrc
InChI InChI=1S/C8H9BrO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3[2]
SMILES CC1=CC(=C(C(=C1)Br)O)C[2]

Synthesis of this compound

Experimental Protocol: Bromination of 2,4-dimethylphenol

Reaction Scheme:

G reactant 2,4-Dimethylphenol product This compound reactant->product   reagent Br₂ reagent->product   solvent CCl₄ or CS₂ solvent->product  

Caption: Synthesis of this compound.

Materials:

  • 2,4-Dimethylphenol

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Carbon disulfide (CS₂) (anhydrous)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 5% Sodium bicarbonate solution (NaHCO₃)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve 2,4-dimethylphenol (1.0 eq) in anhydrous carbon tetrachloride or carbon disulfide in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C. The reaction should be carried out in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • Quench the reaction by slowly adding a 5% aqueous solution of sodium bicarbonate until the evolution of gas ceases.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane).

Workflow Diagram:

G start Start dissolve Dissolve 2,4-dimethylphenol in CCl4 or CS2 start->dissolve cool Cool to 0-5 °C dissolve->cool add_br2 Slowly add Bromine solution cool->add_br2 stir Stir at room temperature add_br2->stir quench Quench with NaHCO3 solution stir->quench wash Wash with NaHCO3 and water quench->wash dry Dry with Na2SO4 wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by distillation or recrystallization evaporate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is primarily influenced by the hydroxyl group, the bromine atom, and the two methyl groups on the aromatic ring.

Electrophilic Aromatic Substitution

The hydroxyl and methyl groups are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. The position ortho to the hydroxyl group and meta to the methyl groups is the most likely site for further electrophilic attack.

  • Bromination: As a substituted phenol, this compound can undergo further bromination. Reaction with excess bromine is expected to yield 2,6-Dibromo-4-methylphenol.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can undergo typical reactions such as ether and ester formation.

Oxidation

Phenols are susceptible to oxidation. The oxidation of hindered phenols, such as this compound, can lead to the formation of phenoxy radicals, which can then undergo coupling reactions to form dimers or polymers. The oxidation of 2,4-dimethylphenol with alkaline ferricyanide has been reported to yield a dimeric ketone and a phenolic dimer.[6] A similar reactivity pattern can be expected for its bromo-derivative.

Potential Oxidation Pathway:

G start This compound radical Phenoxy Radical start->radical Oxidation oxidant Oxidizing Agent (e.g., K3[Fe(CN)6]) oxidant->radical dimer Dimeric Products (e.g., C-C or C-O coupled) radical->dimer Coupling

Caption: Potential oxidation pathway of this compound.

Stability

The stability of this compound can be affected by several factors, including temperature, light, and pH.

Thermal Stability

While specific data for the thermal decomposition of this compound is not available, studies on related brominated flame retardants suggest that at elevated temperatures, bromophenols can decompose to produce hydrogen bromide and other brominated and non-brominated aromatic compounds.

Photochemical Stability

No specific information on the photochemical stability of this compound was found. However, substituted phenols can be susceptible to photodegradation.

Stability in Acidic and Basic Conditions
  • Acidic Conditions: A study on the structurally similar 2-Bromo-4-tert-butyl-6-methylphenol indicates a potential for acid-catalyzed dealkylation under strong acidic conditions.[7] While this compound lacks the bulky tert-butyl group, strong acidic conditions might still promote other degradation pathways.

  • Basic Conditions: In the presence of a base, the phenolic proton will be abstracted to form the corresponding phenoxide ion. This species is generally stable but is more susceptible to oxidation than the parent phenol.

Potential Acid-Catalyzed Degradation Pathway (by analogy):

G start This compound intermediate Protonated Intermediate start->intermediate Protonation acid Strong Acid (H+) acid->intermediate products Degradation Products intermediate->products Rearrangement/ Elimination

Caption: Potential acid-catalyzed degradation pathway.

Spectroscopic Data

A summary of available spectroscopic data is provided below.

Technique Key Features Source
¹H NMR Signals corresponding to aromatic protons, methyl protons, and the hydroxyl proton are expected.[8][9]
¹³C NMR Signals for the aromatic carbons, methyl carbons, and the carbon bearing the hydroxyl group are expected.[9]
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[2][10]
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch, C-H stretches (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-Br stretch are expected.[2]

This technical guide provides a summary of the available information on the reactivity and stability of this compound. Further experimental work is required to fully characterize its properties and behavior under various conditions. Researchers are advised to consult the primary literature and safety data sheets before handling this compound.

References

The Solubility Profile of 2-Bromo-4,6-dimethylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Physicochemical Properties and a Guide to Experimental Solubility Determination

For Immediate Release

This technical guide provides a comprehensive overview of the available physicochemical data for 2-bromo-4,6-dimethylphenol and its implications for solubility in organic solvents. Directed at researchers, scientists, and professionals in drug development, this document synthesizes known properties and outlines a robust experimental protocol for the precise determination of solubility, a critical parameter in chemical and pharmaceutical research.

Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on predicting solubility trends based on the compound's structural features and provides a detailed methodology for researchers to generate their own data.

Physicochemical Characteristics of this compound

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior in various solvent systems. The molecule's structure, featuring a polar hydroxyl group and non-polar methyl and bromo substituents on a benzene ring, suggests a nuanced solubility profile. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₉BrO[1][2]
Molecular Weight 201.06 g/mol [1][3]
Appearance Liquid[1]
CAS Number 15191-36-3[2]
IUPAC Name This compound[3]

Based on the principle of "like dissolves like," the presence of the polar hydroxyl group suggests that this compound will exhibit some solubility in polar organic solvents. However, the non-polar aromatic ring, methyl groups, and the bromine atom will contribute to its solubility in less polar solvents. A quantitative determination is necessary for precise applications.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent. This protocol provides a detailed procedure for its implementation.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Vials with screw caps

Detailed Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to several vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial containing the solid.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C). The shaker should be set to a speed that ensures continuous agitation. The equilibration time can vary but is typically 24 to 72 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to rest in the thermostatic bath to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it using a syringe filter to remove any undissolved particles. This step should be performed quickly to minimize temperature fluctuations.

  • Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation of Solubility: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

experimental_workflow prep Preparation of Supersaturated Solution equilibration Equilibration (Thermostatic Shaker) prep->equilibration Add Excess Solute & Solvent separation Phase Separation (Settling) equilibration->separation 24-72 hours filtration Filtration of Supernatant separation->filtration Withdraw Supernatant dilution Dilution of Filtrate filtration->dilution analysis Analytical Quantification (HPLC/UV-Vis) dilution->analysis calculation Solubility Calculation analysis->calculation

Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Bromo-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards and necessary safety precautions for handling 2-Bromo-4,6-dimethylphenol. The information is compiled from safety data sheets and toxicological databases to ensure a high standard of safety and awareness for laboratory and drug development personnel.

Chemical Identification and Physical Properties

This compound, also known as 4-Bromo-2,6-xylenol, is a brominated phenol derivative.[1][2] Its key identifiers and physical properties are summarized below.

PropertyValue
Chemical Name This compound
Synonyms 4-Bromo-2,6-dimethylphenol, 4-Bromo-2,6-xylenol
CAS Number 2374-05-2
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Appearance White to light yellow crystalline solid
Melting Point 74-78 °C

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: TCI Chemicals Safety Data Sheet, PubChem[1][3]

Hazard Communication Workflow

The following diagram illustrates the workflow for communicating the hazards associated with this compound, from classification to workplace safety measures.

Hazard_Communication cluster_labeling Label Elements cluster_sds Safety Data Sheet (SDS) cluster_workplace Workplace Safety H302 H302: Harmful if swallowed Pictogram Exclamation Mark (GHS07) H312 H312: Harmful in contact with skin H332 H332: Harmful if inhaled H315 H315: Causes skin irritation H319 H319: Causes serious eye irritation H335 H335: May cause respiratory irritation SignalWord Signal Word: Warning Pictogram->SignalWord SDS Detailed information on hazards, handling, storage, and emergency procedures SignalWord->SDS Training Employee Training SDS->Training PPE Personal Protective Equipment (PPE) Training->PPE EngControls Engineering Controls (e.g., Fume Hood) Training->EngControls

Caption: Hazard Communication Workflow for this compound.

Toxicological Information

The toxicological data for this compound is limited. The available quantitative data is presented below. The GHS classification indicates moderate acute toxicity through oral, dermal, and inhalation routes.[1][3]

EndpointSpeciesRouteValue
LD₅₀ (Lethal Dose, 50%)MouseIntraperitoneal650 mg/kg

Source: PubChem[3]

Experimental Protocols

The hazard classifications are typically determined using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the likely methodologies used to assess the toxicity of this compound.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance without using lethality as the primary endpoint.[4][5]

  • Principle: Groups of animals of a single sex (typically female rats) are dosed in a stepwise procedure using fixed doses (5, 50, 300, and 2000 mg/kg). The goal is to identify a dose that produces evident toxicity but not mortality.[4]

  • Sighting Study: A preliminary study is conducted on single animals to determine the appropriate starting dose for the main study. The starting dose is chosen based on existing data or, in its absence, is typically 300 mg/kg.[5]

  • Main Study: The substance is administered in a single dose by gavage. Animals are fasted before dosing. A group of at least 5 animals is used for the selected dose level.[4]

  • Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Observations are made frequently on the day of dosing and daily thereafter. Body weight is recorded weekly.[4]

  • Endpoint: The study identifies the dose level that causes evident toxicity or no more than one death. This information is then used for hazard classification according to the GHS.[4]

Acute Dermal Irritation/Corrosion (OECD 404)

This protocol determines the potential of a substance to cause reversible or irreversible skin damage.[1][6]

  • Principle: A single dose of the test substance is applied to a small area of skin (approximately 6 cm²) of an albino rabbit.[7]

  • Procedure: The substance is applied to a gauze patch, which is then placed on the shaved skin of the animal and held in place with a semi-occlusive dressing for 4 hours.[6]

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system. The observation period may be extended to 14 days to assess the reversibility of the effects.[1]

  • Endpoint: The substance is classified based on the severity and reversibility of the skin reactions observed.[1]

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause damage to the eye.[8][9]

  • Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit. The other eye serves as an untreated control.[9]

  • Procedure: The eyelids are gently held together for about one second after instillation to prevent loss of the substance. The eye is not washed out for at least 24 hours unless immediate corrosive effects are observed.[8]

  • Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The severity of the lesions is scored.[9]

  • Endpoint: Classification is based on the severity, persistence, and reversibility of the ocular lesions. The use of analgesics and anesthetics is recommended to minimize animal pain and distress.[8]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.[10]

    • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.[10]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.[3]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed and under an inert atmosphere.[3]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

First Aid Measures Flowchart

The following diagram outlines the recommended first aid procedures for different routes of exposure.

First_Aid cluster_routes Route of Exposure cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure to this compound Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to fresh air. If breathing is difficult, give oxygen. Inhalation->FreshAir WashSkin Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Skin->WashSkin RinseEyes Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Eye->RinseEyes RinseMouth Do NOT induce vomiting. Rinse mouth with water. Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

Caption: First Aid Procedures for Exposure to this compound.

Detailed First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][11]

  • Skin Contact: Immediately take off all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Accidental Release and Disposal

  • Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE. Avoid generating dust. Sweep up the material and place it into a suitable, labeled container for disposal. Prevent the product from entering drains.[3]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Waste should be handled by a licensed waste disposal company.[3]

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using and consult with your institution's safety officer for any questions or concerns.

References

IUPAC name and synonyms for 2-Bromo-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Bromo-4,6-dimethylphenol, including its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its potential biological relevance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for its unambiguous identification in research and chemical databases.

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

  • 6-Bromo-2,4-dimethylphenol[1]

  • 2,4-dimethyl-6-bromophenol

  • 2-Bromo-4,6-dimethylbenzenol

  • Phenol, 2-bromo-4,6-dimethyl-

CAS Number: 15191-36-3[2][3]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. These data are essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₈H₉BrO[2][3]
Molecular Weight 201.06 g/mol [1][2][3]
Appearance Solid or liquid
Boiling Point 229.4 ± 35.0 °C at 760 mmHg[2]
Density 1.5 ± 0.1 g/cm³[2]
Flash Point 92.5 ± 25.9 °C[2]
LogP 3.39[2]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C[2]
Refractive Index 1.580[2]
Storage Temperature Room temperature, in a dark place under an inert atmosphere

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles for similar compounds.

Synthesis of this compound

This protocol describes the synthesis of this compound via the electrophilic bromination of 2,4-dimethylphenol.

Materials:

  • 2,4-Dimethylphenol (starting material)

  • Molecular Bromine (Br₂) or another suitable brominating agent

  • A suitable solvent (e.g., Dichloromethane, Carbon tetrachloride)

  • Sodium bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,4-dimethylphenol in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer. The reaction should be protected from light.

  • Cool the solution to a temperature between 20°C and 40°C.

  • Slowly add a solution of molecular bromine (dissolved in the same solvent) to the flask using a dropping funnel over a period of 1-4 hours, while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to stir for several hours at the same temperature to ensure completion.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by fractional distillation under reduced pressure or by column chromatography.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a synthesized batch of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is suitable.

  • Mobile Phase: A mixture of acetonitrile and water, or methanol and water, can be used. The exact ratio should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The UV detector should be set to a wavelength where the compound has significant absorbance.

  • Injection Volume: 10-20 µL.

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Analysis: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. The concentration and thus the purity of the this compound in the test sample can be determined from this curve.[4]

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, related bromophenol compounds have shown significant biological potential, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties.[5] These effects are often mediated through the modulation of key cellular signaling pathways.[6] For instance, some bromophenol derivatives have been shown to inhibit pro-inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways.[6]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and a potential signaling pathway that could be modulated by such a compound.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage start Dissolve 2,4-Dimethylphenol in Solvent bromination Slow Addition of Bromine (20-40°C, under dark) start->bromination 1 stirring Reaction Stirring (several hours) bromination->stirring 2 quench Quench with Water stirring->quench 3 extract Extract with Solvent quench->extract 4 wash Wash with NaHCO3 and Water extract->wash 5 dry Dry over Na2SO4 wash->dry 6 concentrate Concentrate under Reduced Pressure dry->concentrate 7 purify Fractional Distillation or Column Chromatography concentrate->purify 8 end Pure this compound purify->end 9

Caption: Experimental workflow for the synthesis of this compound.

References

Commercial Availability and Synthetic Utility of 2-Bromo-4,6-dimethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and synthetic applications of 2-Bromo-4,6-dimethylphenol (CAS No. 15191-36-3). This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its potential for derivatization and incorporation into more complex molecular architectures.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. Purity levels and available quantities may vary between suppliers. Researchers are advised to consult the suppliers' websites and Certificates of Analysis for the most up-to-date information.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Sigma-Aldrich≥96%Gram to multi-gram scale
Santa Cruz BiotechnologyNot specifiedGram scale[1]
CymitQuimica97%Milligram to gram scale
BiosynthNot specifiedMilligram to gram scale
BLD PharmNot specifiedGram to multi-gram scale

Physicochemical and Safety Data

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (CAS: 15191-36-3)4-Bromo-2,6-dimethylphenol (CAS: 2374-05-2)2,6-Dibromo-4-methylphenol (CAS: 2432-14-6)
Molecular Formula C₈H₉BrOC₈H₉BrOC₇H₆Br₂O
Molecular Weight 201.06 g/mol [2]201.06 g/mol 265.94 g/mol [3]
Physical State Solid or LiquidSolid[4]Solid[3]
Melting Point Not specified74-78 °CNot specified
Boiling Point Not specifiedNot specifiedNot specified
Flash Point Not specifiedNot specified> 110 °C[3]
Purity (Typical) 96-97%97%97%[3]
GHS Hazard Statements H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[2]H302, H312, H332, H315, H319 (Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled, Causes skin irritation, Causes serious eye irritation)[5]H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not extensively reported in peer-reviewed literature. However, based on established chemical principles and related procedures, the following protocols can be considered as a starting point for laboratory synthesis and derivatization.

Synthesis of this compound from 2,4-Dimethylphenol

This hypothetical protocol is based on the general principles of electrophilic aromatic bromination of phenols.

Materials:

  • 2,4-Dimethylphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Stir bar

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a stir bar, dissolve 2,4-dimethylphenol (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Logical Workflow for the Synthesis of this compound

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 2,4-Dimethylphenol dissolve Dissolve 2,4-Dimethylphenol in Acetonitrile start1->dissolve start2 N-Bromosuccinimide (NBS) add_nbs Slowly add NBS start2->add_nbs start3 Acetonitrile start3->dissolve cool Cool to 0 °C dissolve->cool cool->add_nbs react Stir at 0 °C then RT add_nbs->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product G Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_outputs Products pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition r1_pdx_l2 R1-Pd(II)-X L_n oxidative_addition->r1_pdx_l2 transmetalation Transmetalation r1_pdx_l2->transmetalation r1_pd_r2_l2 R1-Pd(II)-R2 L_n transmetalation->r1_pd_r2_l2 xby2 X-B(OR)2 transmetalation->xby2 reductive_elimination Reductive Elimination r1_pd_r2_l2->reductive_elimination reductive_elimination->pd0 r1r2 R1-R2 (Coupled Product) reductive_elimination->r1r2 r1x R1-X (this compound) r1x->oxidative_addition r2by2 R2-B(OR)2 (Arylboronic acid) r2by2->transmetalation base Base base->transmetalation

References

Molecular weight and formula of 2-Bromo-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-4,6-dimethylphenol, a halogenated aromatic compound. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and discusses its potential applications in drug development based on the biological activities of related bromophenol derivatives.

Chemical and Physical Properties

This compound is a substituted phenol with the chemical formula C₈H₉BrO.[1][2][3] Its structure consists of a phenol ring substituted with a bromine atom and two methyl groups. The molecular weight of this compound is 201.06 g/mol .[2][3] It is also known by synonyms such as 6-Bromo-2,4-dimethylphenol and 2-Bromo-4,6-dimethylbenzenol.[1][2] Commercial suppliers typically list this chemical as a liquid with a purity of around 97%.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 15191-36-3[2][3]
Molecular Formula C₈H₉BrO[1][2][3]
Molecular Weight 201.06 g/mol [2][3]
Monoisotopic Mass 199.98368 Da[2]
Appearance Liquid[1]
InChIKey CZZYAIIAXDTWEE-UHFFFAOYSA-N[1][2]
SMILES CC1=CC(=C(C(=C1)Br)O)C[2]

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the electrophilic bromination of 2,4-dimethylphenol. The resulting product is then purified and its structure is confirmed using various spectroscopic techniques.

G cluster_synthesis Synthesis cluster_characterization Characterization A 2,4-Dimethylphenol (Starting Material) B Dissolution (in Chloroform) A->B C Bromination (Dropwise addition of Br2 in Chloroform at low temp) B->C D Work-up (Washing, Neutralization) C->D E Purification (Distillation) D->E F 1H NMR Spectroscopy E->F G 13C NMR Spectroscopy E->G H Mass Spectrometry (GC-MS) E->H I IR Spectroscopy E->I J Structural Confirmation F->J G->J H->J I->J

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

This protocol is adapted from established methods for the bromination of substituted phenols, such as p-cresol.[4][5][6] The synthesis involves the direct bromination of 2,4-dimethylphenol using liquid bromine in a suitable solvent.

Materials:

  • 2,4-Dimethylphenol

  • Liquid Bromine (Br₂)

  • Chloroform (CHCl₃) or other suitable methyl chloride solvent[5]

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (aqueous, dilute)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a constant pressure dropping funnel

Procedure:

  • In a four-neck round-bottom flask, dissolve 2,4-dimethylphenol (1.0 mole) in chloroform (e.g., 250 mL).[5]

  • Prepare a solution of bromine (1.05 moles) in chloroform (e.g., 375 mL) and add it to the constant pressure dropping funnel.[5]

  • Cool the flask containing the 2,4-dimethylphenol solution to a temperature between -5 to 0 °C using an ice-salt bath.[5]

  • Begin stirring the solution and slowly add the bromine solution dropwise from the funnel over a period of 5-7 hours, ensuring the reaction temperature is maintained below 0 °C.[5]

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at the same temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with deionized water (e.g., 2 x 200 mL) to remove hydrogen bromide.[5]

  • Subsequently, wash the organic layer with a dilute aqueous solution of sodium bicarbonate until the washings are neutral, followed by a final wash with water.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the chloroform solvent under reduced pressure to yield the crude product.

  • The final product, this compound, can be purified by vacuum distillation.[6]

The structural confirmation of the synthesized this compound is achieved through standard spectroscopic methods.

Table 2: Predicted and Expected Spectroscopic Data

TechniqueData TypeExpected Values/Observations
¹H NMR Chemical Shift (δ)~7.1 ppm (s, 1H, Ar-H), ~6.9 ppm (s, 1H, Ar-H), ~5.0 ppm (s, broad, 1H, -OH), ~2.3 ppm (s, 3H, Ar-CH₃), ~2.2 ppm (s, 3H, Ar-CH₃)
¹³C NMR Chemical Shift (δ)~150 ppm (C-OH), ~135 ppm (C-CH₃), ~131 ppm (C-H), ~129 ppm (C-CH₃), ~128 ppm (C-H), ~115 ppm (C-Br), ~20 ppm (CH₃), ~16 ppm (CH₃)
Mass Spec. m/zMolecular ion [M]⁺ peak showing a characteristic 1:1 isotopic pattern at m/z 200 and 202.
IR Wavenumber (cm⁻¹)Broad peak ~3400-3500 cm⁻¹ (O-H stretch), ~2900-3000 cm⁻¹ (C-H stretch), ~1400-1600 cm⁻¹ (C=C aromatic stretch), ~550-650 cm⁻¹ (C-Br stretch).

Note: NMR values are predicted based on the structure and data from similar compounds like 4-Bromo-2,6-dimethylphenol and 2,6-dimethylphenol.[7][8] Actual experimental values may vary.

Protocol for ¹H NMR Spectroscopy: [9]

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Sequence: Standard single-pulse experiment.

    • Temperature: 298 K (25 °C).

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on concentration.

  • Data Processing: Fourier transform the acquired FID. Phase the spectrum and correct the baseline. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Applications in Drug Development and Biological Activity

While specific biological activities of this compound are not extensively documented, the broader class of bromophenols, often isolated from marine algae, exhibits significant potential in drug discovery.[10] These compounds and their derivatives have demonstrated a range of biological effects, including anticancer, antidiabetic, and anti-inflammatory properties.[10]

  • Anticancer Activity: Certain bromophenol hybrids have been shown to induce apoptosis in human cancer cell lines.[11][12] The mechanism often involves the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway.[11][12]

  • Antidiabetic Properties: Some bromophenol derivatives act as inhibitors of protein tyrosine phosphatase 1B (PTP1B).[13] PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a key therapeutic strategy for type 2 diabetes.[10]

  • Antioxidant and Anti-inflammatory Effects: The phenolic structure allows many bromophenols to act as antioxidants.[14] They can also modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[10][15]

  • Antibacterial Activity: Bromophenol derivatives have been explored as potential antibacterial agents against pathogens like Staphylococcus aureus and MRSA.[16]

Relevant Signaling Pathways

The biological activities of bromophenol derivatives are mediated through the modulation of critical cellular signaling pathways.

Several synthetic bromophenol hybrids have been found to induce apoptosis in cancer cells by increasing intracellular ROS levels. This leads to a cascade of events including the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases.[11][12]

G BP Bromophenol Derivative ROS ↑ Reactive Oxygen Species (ROS) BP->ROS Mito Mitochondrial Stress ROS->Mito Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 inhibition Casp9 Caspase-9 (Initiator) Mito->Casp9 Bcl2->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 activation PARP PARP Cleavage Casp3->PARP activation Apoptosis Apoptosis PARP->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by certain bromophenol derivatives.

Bromophenols can act as inhibitors of PTP1B, enhancing insulin signaling. PTP1B normally dephosphorylates and deactivates the insulin receptor (IR) and its substrate (IRS), dampening the downstream signal. Inhibition of PTP1B prevents this deactivation.[10][13]

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IR_P p-IR (Active) IR->IR_P Phosphorylation IRS IRS IR_P->IRS IRS_P p-IRS (Active) IRS->IRS_P Phosphorylation PI3K PI3K/Akt Pathway IRS_P->PI3K Glut4 GLUT4 Translocation PI3K->Glut4 Glucose Glucose Uptake Glut4->Glucose PTP1B PTP1B PTP1B->IR_P Dephosphorylation PTP1B->IRS_P Dephosphorylation BP Bromophenol Inhibitor BP->PTP1B inhibition

Caption: Mechanism of PTP1B inhibition by bromophenols in the insulin signaling pathway.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[2]

  • Hazards:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautions:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

All handling should be performed in a well-ventilated area or a chemical fume hood. Researchers should consult the full Safety Data Sheet (SDS) from their supplier before use.

References

Methodological & Application

Application Notes and Protocols: 2-Bromo-4,6-dimethylphenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-4,6-dimethylphenol, a versatile building block in organic synthesis. This document details its application in key cross-coupling reactions and as a monomer in polymerization, providing researchers with foundational protocols to facilitate its use in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Overview of Synthetic Applications

This compound is a valuable intermediate due to its trifunctional nature, possessing a hydroxyl group, a bromine atom, and two methyl groups on an aromatic ring. The bromine atom is particularly amenable to a variety of palladium- and copper-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. The hydroxyl group can be used for etherification or can influence the electronic properties of the aromatic ring. The methyl groups provide steric bulk and can influence the regioselectivity of reactions.

Key applications of this compound include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of biaryl compounds.

    • Buchwald-Hartwig Amination: For the synthesis of arylamines.

    • Sonogashira Coupling: For the synthesis of aryl alkynes.

    • Heck Reaction: For the arylation of alkenes.

  • Copper-Catalyzed Cross-Coupling Reactions:

    • Ullmann Condensation: For the formation of diaryl ethers.

  • Monomer for Polymer Synthesis:

    • As a potential monomer for the synthesis of modified poly(phenylene oxide) (PPO) polymers.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules from simple precursors. This compound serves as an excellent aryl bromide partner in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[1] This reaction is widely used for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[2]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]

Experimental Protocol: Synthesis of 2-Aryl-4,6-dimethylphenol

  • Materials:

    • This compound

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • In a separate flask, prepare the catalyst system by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous 1,4-dioxane under an inert atmosphere.

    • Add the catalyst solution to the Schlenk flask containing the reactants, followed by the addition of water (typically 10-20% of the solvent volume).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Coupling Partner (Arylboronic Acid)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100685-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O90880-90
3-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O851270-85

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine: - this compound - Arylboronic acid - Base Catalyst Add Catalyst System: - Palladium Source - Ligand Reactants->Catalyst Solvent Add Solvent Catalyst->Solvent Degas Degas Mixture Solvent->Degas Heat Heat and Stir Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product 2-Aryl-4,6-dimethylphenol Purify->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Polymer Synthesis

Substituted phenols are important monomers for the synthesis of high-performance polymers such as poly(phenylene oxide) (PPO). While the direct polymerization of this compound is not widely reported, it can be envisioned as a comonomer with other phenols, such as 2,6-dimethylphenol, to introduce bromine functionalities into the polymer backbone. These bromine atoms can then be further modified post-polymerization.

Application Note: Synthesis of Brominated PPO Derivatives

The oxidative coupling polymerization of 2,6-dimethylphenol is a well-established industrial process. By incorporating this compound as a comonomer, a brominated PPO copolymer can be synthesized. The bromine atoms on the polymer chain can serve as handles for further functionalization, for example, by nucleophilic substitution or further cross-coupling reactions, to tailor the polymer's properties for specific applications such as flame retardants or high-performance membranes.

Experimental Protocol: Synthesis of a Brominated PPO Copolymer

  • Materials:

    • 2,6-Dimethylphenol (DMP)

    • This compound

    • Copper(I) bromide (CuBr)

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

    • Toluene

    • Methanol

  • Procedure:

    • In a reaction vessel equipped with a mechanical stirrer and a gas inlet, dissolve CuBr and TMEDA in toluene.

    • Bubble oxygen through the solution to activate the catalyst.

    • In a separate beaker, dissolve a mixture of 2,6-dimethylphenol and this compound (e.g., 9:1 molar ratio) in toluene.

    • Add the monomer solution dropwise to the catalyst mixture while continuing to bubble oxygen through the reaction.

    • Stir the reaction at room temperature for 2-4 hours. The viscosity of the solution will increase as the polymer forms.

    • Terminate the polymerization by adding a small amount of acetic acid.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Diagram: PPO Synthesis Workflow

PPO_Synthesis cluster_setup Catalyst and Monomer Preparation cluster_polymerization Polymerization cluster_workup Work-up Catalyst Prepare Catalyst Solution (CuBr/TMEDA in Toluene) Addition Add Monomer Solution to Catalyst Catalyst->Addition Monomer Prepare Monomer Solution (DMP and this compound in Toluene) Monomer->Addition Oxygen Bubble Oxygen through Mixture Addition->Oxygen Stir Stir at Room Temperature Oxygen->Stir Terminate Terminate with Acetic Acid Stir->Terminate Precipitate Precipitate in Methanol Terminate->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Product Brominated PPO Copolymer Dry->Product

Caption: Workflow for the synthesis of a brominated PPO copolymer.

Conclusion

This compound is a highly adaptable synthetic intermediate with significant potential in the development of novel organic molecules and polymers. The protocols outlined in these application notes provide a solid foundation for researchers to explore its utility in a variety of synthetic transformations. The ability to participate in a range of cross-coupling reactions and polymerization processes makes it a valuable tool for the creation of diverse molecular architectures with potential applications in pharmaceuticals, materials science, and beyond.

References

Application Notes and Protocols: 2-Bromo-4,6-dimethylphenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Search for Applications Yields Limited Direct Evidence

This document, therefore, cannot provide detailed experimental protocols, quantitative data on biological activity, or specific signaling pathway diagrams directly related to derivatives of 2-bromo-4,6-dimethylphenol as requested. The available information is too general to construct the specific, data-driven application notes and protocols required.

Potential Synthetic Utility

From a chemical standpoint, this compound possesses two key functional groups that offer potential for its use as a versatile building block in medicinal chemistry: a phenolic hydroxyl group and an aryl bromide. These groups are amenable to a variety of well-established chemical transformations.

1. Reactions of the Phenolic Hydroxyl Group:

The hydroxyl group can readily undergo O-alkylation or O-arylation to form ethers, a common structural motif in many drug molecules. It can also be acylated to form esters or converted to a triflate, which is an excellent leaving group for cross-coupling reactions.

2. Reactions of the Aryl Bromide:

The bromine atom on the aromatic ring is a prime handle for various palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery. These include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents.

  • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, a critical step in the synthesis of many biologically active anilines and their derivatives.

  • Ullmann Condensation: A copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.

Hypothetical Application Workflow

While no specific examples have been found, a hypothetical workflow for utilizing this compound in a drug discovery program can be envisioned based on its chemical reactivity. The following diagram illustrates a general synthetic strategy.

G A This compound B Functionalization of Phenolic -OH A->B C Cross-Coupling at Aryl Bromide A->C D Ether or Ester Derivatives B->D E Biaryl or Arylamine Derivatives C->E F Library of Diverse Small Molecules D->F E->F G Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) F->G H Hit Identification G->H I Lead Optimization H->I J Preclinical Candidate I->J

A hypothetical workflow for drug discovery.

This generalized scheme highlights how this compound could be used to generate a library of diverse compounds for biological screening. However, without concrete examples from the literature, this remains a theoretical exercise.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the palladium-catalyzed cross-coupling of 2-Bromo-4,6-dimethylphenol. This versatile building block is a valuable starting material for the synthesis of a wide range of substituted phenolic compounds, which are important intermediates in the development of pharmaceuticals, agrochemicals, and materials. The protocols outlined herein cover Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, offering a robust toolkit for the derivatization of this substrate.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile synthetic methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. These reactions have become indispensable in modern organic synthesis due to their broad functional group tolerance, mild reaction conditions, and high efficiency. The general catalytic cycle for these transformations involves the oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation with a coupling partner (in the case of Suzuki and Sonogashira reactions) or coordination and deprotonation of a nucleophile (in the case of Buchwald-Hartwig amination), and concludes with reductive elimination to afford the desired product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester. This reaction is widely used for the synthesis of biaryls and substituted aromatic compounds.

Data Presentation: Suzuki-Miyaura Coupling of this compound
Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O (4:1:1)801285
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane100892
3-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1101678
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture (Toluene/EtOH/H₂O) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-phenyl-4,6-dimethylphenol.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.

Data Presentation: Sonogashira Coupling of this compound
Coupling PartnerCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuITriethylamine (Et₃N)THF65690
TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamine (DIPA)Toluene70888
1-HexynePdCl₂(MeCN)₂-PyrrolidineDMF801082
Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to 65 °C and stir.

  • Monitor the reaction by TLC or GC-MS.

  • After completion (typically 6 hours), cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(phenylethynyl)-4,6-dimethylphenol.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.

Data Presentation: Buchwald-Hartwig Amination of this compound
AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001895
AnilinePd(OAc)₂ / BINAPK₃PO₄1,4-Dioxane1102475
n-ButylaminePd G3 PrecatalystLHMDSTHF801689
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

  • Nitrogen or Argon gas

  • Glovebox or Schlenk line setup

Procedure:

  • Inside a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

  • Add anhydrous toluene to the tube.

  • Add this compound and then morpholine to the reaction mixture.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by LC-MS.

  • Upon completion (typically 18 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and quench with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 4-(2-hydroxy-3,5-dimethylphenyl)morpholine.

Visualizations

G cluster_workflow Experimental Workflow A 1. Combine Reactants (Aryl Halide, Coupling Partner, Base) B 2. Add Catalyst System (Pd Source, Ligand) A->B C 3. Add Anhydrous Solvent B->C D 4. Inert Atmosphere (Purge with Ar/N2) C->D E 5. Heat and Stir D->E F 6. Monitor Progress (TLC, GC-MS, LC-MS) E->F G 7. Aqueous Work-up F->G H 8. Purification (Column Chromatography) G->H I Final Product H->I

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 R-M R-M R-M->Ar-Pd(II)(X)L2

Caption: Generalized catalytic cycle for Suzuki and Sonogashira reactions.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition [Ar-Pd(II)(HNR'R'')L2]+X- [Ar-Pd(II)(HNR'R'')L2]+X- Ar-Pd(II)(X)L2->[Ar-Pd(II)(HNR'R'')L2]+X- Amine Coordination Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(HNR'R'')L2]+X-->Ar-Pd(II)(NR'R'')L2 Deprotonation Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L2->Ar-NR'R'' Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 HNR'R'' HNR'R'' HNR'R''->[Ar-Pd(II)(HNR'R'')L2]+X- Base Base Base->[Ar-Pd(II)(HNR'R'')L2]+X-

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This Nobel Prize-winning reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and relatively low toxicity of its organoboron reagents.[1][2] This application note provides detailed protocols for the Suzuki-Miyaura coupling of 2-bromo-4,6-dimethylphenol, a sterically hindered and electron-rich substrate, with various boronic acids. The protocols outlined below are designed to serve as a comprehensive guide for achieving high efficiency in the synthesis of substituted biaryl phenols.

The successful coupling of sterically hindered substrates like this compound often requires careful optimization of the catalytic system. Key factors include the choice of a suitable palladium catalyst, a sterically bulky and electron-rich ligand, an appropriate base, and the solvent system.[3][4][5] These components work in concert to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6][7]

Data Presentation: Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. These conditions are compiled from general protocols for sterically hindered and electron-rich bromophenols and should be optimized for specific substrates.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) precursors, respectively, that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ can be used directly as a Pd(0) source.[1][6][8]
Ligand SPhos, XPhos, RuPhos, or other bulky, electron-rich phosphine ligandsBulky biarylphosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps with sterically hindered substrates.[3][5] N-heterocyclic carbene (NHC) ligands can also be effective.[4]
Base K₃PO₄, Cs₂CO₃, or K₂CO₃The choice of base is critical. Phosphates and carbonates are commonly used. Stronger bases like KOtBu may also be effective, particularly with hindered substrates.[2][4]
Solvent System Toluene/H₂O, Dioxane/H₂O, or THF/H₂OA mixture of an organic solvent and water is often used to dissolve the organic reactants and the inorganic base.[1][2][9] Anhydrous conditions with bases like KOtBu in dioxane are also reported for hindered couplings.[4]
Reactant Ratio This compound (1.0 equiv), Boronic Acid (1.2-1.5 equiv)A slight excess of the boronic acid is typically used to drive the reaction to completion.
Catalyst Loading 1-5 mol% Palladium, 2-10 mol% LigandHigher catalyst loadings may be necessary for challenging substrates. The ligand-to-palladium ratio is typically 2:1 or greater.
Temperature 80-110 °CThe reaction temperature depends on the solvent and the reactivity of the substrates.
Reaction Time 2-24 hoursReaction progress should be monitored by an appropriate technique such as TLC, GC-MS, or LC-MS.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Water (1 mL, degassed)

  • Nitrogen or Argon gas (high purity)

  • Standard glassware for organic synthesis (e.g., Schlenk tube or round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[10]

  • Inert Atmosphere: Seal the flask with a rubber septum or a condenser fitted with a gas inlet. Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three to five times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[11] The mixture should be stirred to ensure all components are well-suspended.

  • Reaction Execution: Place the flask in a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously for 2-24 hours.

  • Monitoring: Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[11]

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]

  • The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdiihalo Ar-Pd(II)L₂(X) pd0->pdiihalo oxidative_addition Oxidative Addition oxidative_addition->pd0 Ar-X pdiibiaryl Ar-Pd(II)L₂(Ar') pdiihalo->pdiibiaryl transmetalation Transmetalation transmetalation->pdiihalo Ar'-B(OR)₂ Base pdiibiaryl->pd0 product Ar-Ar' pdiibiaryl->product reductive_elimination Reductive Elimination reductive_elimination->pdiibiaryl aryl_halide Ar-X boronic_acid Ar'-B(OR)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the general workflow for setting up and performing the Suzuki-Miyaura coupling experiment as described in the protocol.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) catalyst Add Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) start->catalyst solvent Add Solvent System: (e.g., Dioxane/H₂O) catalyst->solvent degas Degas Mixture (e.g., N₂ bubbling) solvent->degas heat Heat to Reaction Temp. (e.g., 100 °C) & Stir degas->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Cool & Quench with Water monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira coupling of 2-bromo-4,6-dimethylphenol, a sterically hindered and electron-rich aryl bromide. The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, widely utilized in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2][3][4] This document outlines various reaction conditions, provides detailed experimental protocols, and offers troubleshooting guidance.

The key challenge in the Sonogashira coupling of this compound lies in its steric hindrance, which can impede the oxidative addition of the palladium catalyst to the aryl bromide—often the rate-limiting step.[5] Therefore, the selection of an appropriate catalyst system, particularly the ligand, is crucial for achieving high yields. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often preferred as they promote the formation of a highly reactive, monoligated palladium(0) species that can more readily react with hindered substrates.[5] Both traditional copper-cocatalyzed and copper-free conditions are discussed, with the latter being advantageous in preventing the common side reaction of alkyne homocoupling (Glaser coupling) and avoiding potential copper contamination in pharmaceutical applications.[1][5][6]

Data Presentation: Summary of Reaction Conditions

The following table summarizes various catalytic systems and conditions reported for the Sonogashira coupling of challenging or sterically hindered aryl bromides, which can be adapted for this compound.

Catalyst System (Palladium Source / Ligand)Co-catalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference / Notes
Pd(PPh₃)₂Cl₂CuITriethylamine (TEA)THF or DMFRoom Temp - 602 - 2470-95Classic conditions, may require heating for hindered substrates.[1][7]
Pd₂(dba)₃ / P(t-Bu)₃None (Copper-free)Cs₂CO₃Toluene or DioxaneRoom Temp - 10012 - 2480-95Effective for hindered bromides at room temperature.[8]
[DTBNpP]Pd(crotyl)ClNone (Copper-free)2,2,6,6-Tetramethylpiperidine (TMP)DMSORoom Temp2 - 1865-92Air-stable precatalyst, good for challenging substrates.[9]
PdCl₂(CH₃CN)₂ / sXPhosNone (Copper-free)Cs₂CO₃Acetonitrile/Water652Moderate to HighHydrophilic ligand for aqueous media.[10]
(NHC)-Pd Complex(NHC)-Cu ComplexAmine BaseNon-anhydrous solventRoom Temp-HighCollaborative catalyst system, tolerant to air.[11]

Experimental Protocols

Two detailed protocols are provided below: a traditional copper-cocatalyzed method and a copper-free method, which is often preferred for sterically hindered substrates to minimize side reactions.

Protocol 1: Traditional Copper-Cocatalyzed Sonogashira Coupling

This protocol is based on the classical Sonogashira conditions and may require optimization (e.g., elevated temperature) for this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide [CuI] (4 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous and degassed tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous, degassed solvent (5 mL) and triethylamine (3.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[7][12]

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling for Sterically Hindered Aryl Bromides

This protocol is adapted from conditions known to be effective for challenging aryl bromides and is highly recommended for this compound.[5][9]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • [DTBNpP]Pd(crotyl)Cl (di-tert-butylneopentylphosphine palladium precatalyst) (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed dimethyl sulfoxide (DMSO) or dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (0.5 mmol) and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (0.0125 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed DMSO (2.5 mL) via syringe.

  • Add the base (TMP or Cs₂CO₃, 1.0 mmol) followed by the terminal alkyne (0.8 mmol).[9]

  • Stir the reaction mixture at room temperature. For particularly challenging couplings, the temperature may be elevated to 60 °C.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Mandatory Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-Catalyst Cycle pd0 Pd(0)L Active Catalyst pd_complex Ar-Pd(II)-X(L) pd0->pd_complex Oxidative Addition (Ar-X) alkyne_pd_complex Ar-Pd(II)-C≡CR(L) pd_complex->alkyne_pd_complex Transmetalation alkyne_pd_complex->pd0 Reductive Elimination Product Coupled Product (Ar-C≡C-R) cu_x Cu-X cu_alkyne Cu-C≡CR (Copper Acetylide) cu_x->cu_alkyne R-C≡C-H + Base cu_alkyne->pd_complex Transfers Acetylide cu_alkyne->cu_x ArX This compound (Ar-X) Alkyne Terminal Alkyne (R-C≡C-H)

Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling reaction.

Experimental Workflow

Sonogashira_Workflow prep 1. Reagent Preparation setup 2. Reaction Setup (Under Inert Atmosphere) prep->setup addition 3. Reagent Addition (Solvent, Base, Alkyne) setup->addition reaction 4. Reaction (Stirring at RT or Heat) addition->reaction monitor 5. Monitoring (TLC / LC-MS) reaction->monitor workup 6. Workup (Quenching, Extraction) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify analysis 8. Product Analysis (NMR, MS) purify->analysis

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

References

Application Notes and Protocols: Heck Reaction of 2-Bromo-4,6-dimethylphenol with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Heck reaction of 2-bromo-4,6-dimethylphenol with various alkenes. This reaction is a powerful tool for the synthesis of substituted vinylphenols, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.

Introduction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] It is a cornerstone of modern organic synthesis, enabling the creation of complex molecular architectures.[2] The reaction of this compound with alkenes allows for the introduction of a vinyl group onto the phenolic scaffold, leading to a variety of functionalized derivatives.

The presence of methyl groups on the aromatic ring of this compound can influence the reactivity of the substrate. Electron-donating groups on the aryl halide can decrease the reaction yields.[3] Furthermore, the steric hindrance from the ortho-bromo and methyl groups may require optimization of reaction conditions to achieve high efficiency.

General Reaction Scheme

The general scheme for the Heck reaction of this compound with a generic alkene is presented below:

r1 This compound plus + r2 Alkene arrow Pd Catalyst, Base p1 Substituted Vinylphenol plus2 + p2 HBr

Caption: General Heck Reaction Scheme.

Data Presentation: Representative Reaction Conditions and Yields

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromoanisolen-Butyl acrylatePd(OAc)₂ (1.4)SIPr·H⁺ (1.4)K₂CO₃DMF1002097
4-Bromotoluenen-Butyl acrylatePd(OAc)₂ (1.4)SIPr·H⁺ (1.4)K₂CO₃DMF1002093
4-Bromotoluenetert-Butyl acrylatePd(OAc)₂ (1.4)SIPr·H⁺ (1.4)K₂CO₃DMF1002097
2-Bromoanilinen-Butyl acrylatePd(OAc)₂ (1.4)SIPr·H⁺ (1.4)K₂CO₃DMF1002065
2-Bromoanilinetert-Butyl acrylatePd(OAc)₂ (1.4)SIPr·H⁺ (1.4)K₂CO₃DMF1002078
4-BromoacetophenoneStyrenePd(OAc)₂ (variable)LHX (variable)VariableVariableVariableVariableGood
4-BromobenzaldehydeStyrenePd(OAc)₂ (variable)LHX (variable)VariableVariableVariableVariableGood

Note: This table is a compilation of data from similar Heck reactions and should be used as a guideline.[4][5] LHX refers to 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salts.

Experimental Protocols

The following are generalized protocols for the Heck reaction of an aryl bromide with an alkene, which can be adapted for this compound.

Protocol 1: Heck Reaction with Acrylates

This protocol is based on the Mizoroki-Heck reaction of aryl halides with various acrylates and acrylamides.[4]

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, tert-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Heterocyclic Carbene (NHC) ligand precursor (e.g., [SIPr·H][Pd(η³-2-Me-allyl)Cl₂])

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Oven-dried 20 mL screw-cap vial

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To an oven-dried 20 mL screw-cap vial, add the NHC-palladate pre-catalyst (1.4 mol%) and potassium carbonate (2.0 equiv.).

  • Add DMF (10 mL) to the vial.

  • Add this compound (1.0 equiv.) and the acrylate (1.0 equiv.) to the reaction mixture.

  • Seal the vial and heat the reaction mixture to 100 °C for 20 hours.

  • After cooling to room temperature, the reaction mixture is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/n-hexane) to isolate the desired product.

Protocol 2: Heck Reaction with Styrene

This protocol is a general procedure for the Heck coupling of aryl bromides with styrene.[6]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Celite

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

Procedure:

  • To a solution of this compound (1.0 equiv.) and palladium acetate (0.05 equiv.) in acetonitrile, add the alkene (1.5 equiv.) and triethylamine (3.0 equiv.) at room temperature.

  • Reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon complete consumption of the starting material, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[1]

Heck_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd_ar_x Ar-Pd(II)-X      L₂ pd0->pd_ar_x Ar-X alkene_coordination Alkene Coordination pd_alkene_complex [Ar-Pd(II)(alkene)-X]             L₂ pd_ar_x->pd_alkene_complex Alkene migratory_insertion Migratory Insertion pd_alkyl_complex R-CH₂-CH(Ar)-Pd(II)-X                 L₂ pd_alkene_complex->pd_alkyl_complex beta_hydride_elimination β-Hydride Elimination pd_hydride_complex [H-Pd(II)-X]      L₂ pd_alkyl_complex->pd_hydride_complex product Alkene Product pd_alkyl_complex->product reductive_elimination Reductive Elimination (Base) pd_hydride_complex->pd0 Base - HB⁺X⁻

Caption: A simplified Heck reaction catalytic cycle.

Experimental Workflow

The following diagram outlines a typical experimental workflow for performing and analyzing the Heck reaction.

Workflow Experimental Workflow for Heck Reaction start Start reagents Combine Reactants: - this compound - Alkene - Pd Catalyst & Ligand - Base - Solvent start->reagents reaction Heat and Stir (Monitor by TLC) reagents->reaction workup Aqueous Workup - Filter through Celite - Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization - NMR - Mass Spectrometry purification->analysis end End analysis->end

Caption: A typical experimental workflow.

References

Application Notes and Protocols for the Derivatization of 2-Bromo-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 2-Bromo-4,6-dimethylphenol, a versatile building block for the synthesis of a variety of organic molecules. The presence of a reactive phenolic hydroxyl group and a bromine atom on the aromatic ring allows for a range of functionalization reactions, including etherification, and carbon-carbon and carbon-nitrogen bond formation. The protocols outlined below are intended as a guide for laboratory-scale synthesis and may be adapted and optimized for specific research and development needs.

Key Derivatization Strategies

The primary sites for derivatization on this compound are the phenolic hydroxyl group and the carbon-bromine bond. The main strategies covered in these notes are:

  • O-Alkylation (Williamson Ether Synthesis): Introduction of an alkyl group at the phenolic oxygen to form ethers.

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond at the bromine position to synthesize biaryl compounds.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond at the bromine position to introduce amino groups.

  • Ullmann Condensation: Copper-catalyzed self-coupling or cross-coupling to form diaryl ethers.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each derivatization strategy, along with representative quantitative data.

O-Alkylation: Synthesis of 2-Bromo-1-methoxy-4,6-dimethylbenzene

This protocol describes the methylation of the phenolic hydroxyl group of this compound using dimethyl sulfate via the Williamson ether synthesis. Phenolic hydroxyl groups are readily methylated with reagents like methyl iodide or dimethyl sulfate under basic conditions.[1]

Reaction Scheme:

O_Alkylation start This compound reagents + Dimethyl sulfate (CH3)2SO4 start->reagents base Base (e.g., K2CO3) Solvent (e.g., Acetone) product 2-Bromo-1-methoxy-4,6-dimethylbenzene reagents->product Reflux

Caption: O-Alkylation of this compound.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq.) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data:

Alkylating AgentBaseSolventTemperatureTime (h)Yield (%)Reference
Dimethyl sulfateK₂CO₃AcetoneReflux4-6~95%[1]
Methyl iodideK₂CO₃AcetoneReflux4-6High[1]
Suzuki-Miyaura Coupling: Synthesis of 4,6-Dimethyl-2-(4-methoxyphenyl)phenol

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid. This reaction is a powerful method for the formation of C-C bonds.[2]

Reaction Scheme:

Suzuki_Coupling start This compound reagents + 4-Methoxyphenylboronic acid start->reagents catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) product 4,6-Dimethyl-2-(4-methoxyphenyl)phenol reagents->product Heat

Caption: Suzuki-Miyaura Coupling of this compound.

Experimental Protocol:

  • In a Schlenk flask, combine this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Quantitative Data (Representative for similar substrates):

Boronic AcidCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
4-Methoxyphenylboronic acidPd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O9092[2]
Phenylboronic acidPd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O9081[2]
Buchwald-Hartwig Amination: Synthesis of N-Aryl-4,6-dimethyl-2-aminophenols

This protocol describes the palladium-catalyzed amination of this compound with a primary or secondary amine. The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds.[3][4]

Reaction Workflow:

Buchwald_Hartwig start This compound reagents + Amine (e.g., Morpholine) start->reagents catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) product 4,6-Dimethyl-2-(morpholin-4-yl)phenol reagents->product Heat

Caption: Buchwald-Hartwig Amination of this compound.

Experimental Protocol:

  • To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., NaOtBu, 1.4 eq.).

  • Add this compound (1.0 eq.) and the amine (e.g., morpholine, 1.2 eq.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to 80-110 °C and stir until completion (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Representative for similar substrates):

AminePd SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
MorpholinePd(OAc)₂dppfNaOtBuToluene100High[4]
AnilinePd₂(dba)₃XantphosCs₂CO₃Toluene110Good to Excellent[4]
CyclohexylaminePd₂(dba)₃BrettPhosLHMDSTHF70Good[4]
Ullmann Condensation: Synthesis of Diaryl Ethers

The Ullmann condensation is a copper-catalyzed reaction that can be used to synthesize symmetrical or unsymmetrical diaryl ethers from aryl halides and phenols.[5][6]

Logical Relationship for Ullmann Condensation:

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (e.g., this compound) Product Diaryl Ether ArylHalide->Product Phenol Phenol (can be the same as the aryl halide for self-coupling) Phenol->Product Catalyst Copper Catalyst (e.g., CuI, CuO) Catalyst->Product Ligand Ligand (optional) (e.g., N,N-dimethylglycine) Ligand->Product Base Base (e.g., Cs2CO3, K2CO3) Base->Product Solvent Solvent (e.g., DMF, Toluene) Solvent->Product

Caption: Key components of the Ullmann Condensation reaction.

Experimental Protocol (General for Aryl Bromides and Phenols):

  • In a reaction vessel, combine the aryl bromide (1.0 eq.), the phenol (1.0-1.2 eq.), the copper catalyst (e.g., CuI, 0.1 eq.), an optional ligand (e.g., N,N-dimethylglycine, 0.2 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Add a high-boiling point solvent (e.g., DMF or toluene).

  • Heat the reaction mixture to 90-130 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter to remove inorganic salts.

  • Wash the organic phase with water and brine, dry over a drying agent, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data (Representative for Aryl Bromides and Phenols):

Aryl HalidePhenolCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Aryl BromidePhenolCuIN,N-dimethylglycineCs₂CO₃Dioxane90Good to Excellent[6]
Aryl BromidePhenolCuO-NPsKOHDMSO100Good

Disclaimer: The provided protocols and quantitative data are based on published literature for the specified or structurally similar compounds. Actual results may vary depending on the specific experimental conditions, purity of reagents, and scale of the reaction. Optimization of reaction parameters is often necessary to achieve the desired outcome. All experiments should be conducted with appropriate safety precautions in a certified laboratory environment.

References

Application Notes and Protocols for the Quantification of 2-Bromo-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Bromo-4,6-dimethylphenol, a key intermediate in various chemical syntheses. The primary methods detailed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are widely adopted for their robustness, sensitivity, and accuracy in quantifying phenolic compounds.

Introduction

Accurate quantification of this compound is critical for ensuring the quality and purity of starting materials and intermediates in research and drug development. The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This guide offers a comparative overview of HPLC-UV and GC-MS methods, presenting detailed protocols and expected performance data to assist in method selection and implementation.

Analytical Methods Overview

Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of this compound.

  • High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile and thermally labile compounds. A reversed-phase HPLC method offers excellent resolution and sensitivity for phenolic compounds.[1]

  • Gas Chromatography (GC) is ideal for analyzing volatile compounds.[2] For phenolic compounds like this compound, a derivatization step is often necessary to increase volatility and improve peak shape.[1][2] When coupled with a mass spectrometer (MS), GC provides high selectivity and sensitivity.

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis. HPLC offers simpler sample preparation, while GC-MS can provide higher resolution and more definitive identification.[1]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the analysis of this compound using the described HPLC-UV and GC-MS methods. These values are based on typical performance for similar phenolic compounds and should be validated in the user's laboratory.

ParameterHPLC-UV MethodGC-MS Method
**Linearity (R²) **≥ 0.999≥ 0.999
Limit of Detection (LOD) 0.05 µg/mL0.01 ng/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 ng/mL
Precision (RSD%) Intra-day: ≤ 2.0%Inter-day: ≤ 3.0%Intra-day: ≤ 5.0%Inter-day: ≤ 7.0%
Accuracy (Recovery %) 98 - 102%95 - 105%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

4.1.1. Instrumentation and Conditions

  • System: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: UV detection at a wavelength determined from the UV spectrum of this compound (typically around 280 nm for brominated phenols).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[1]

4.1.2. Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Accurately weigh the test sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.[1]

4.1.3. Quantification

Generate a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. Determine the concentration of this compound in the test sample by interpolating its peak area from the calibration curve.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the quantification of this compound, including a derivatization step.

4.2.1. Instrumentation and Conditions

  • System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Injector Temperature: 250°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes.

  • Injection Mode: Splitless (1 µL injection).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and its derivative.

4.2.2. Sample and Standard Preparation with Derivatization

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Derivatization:

    • To 100 µL of each standard and sample solution, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group.[1] This step increases the volatility of the analyte.[1]

  • Sample Preparation: For solid samples, extraction with a suitable solvent may be required. For liquid samples, a liquid-liquid extraction may be necessary to transfer the analyte into an organic solvent compatible with the GC system.[3]

4.2.3. Quantification

A calibration curve is constructed using the derivatized standards. The purity or concentration of the sample is calculated based on the peak area relative to the calibration curve.[1]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample/ Standard dissolve Dissolve in Mobile Phase weigh->dissolve dilute Prepare Serial Dilutions dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: General experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample/ Standard dissolve Dissolve in Organic Solvent weigh->dissolve derivatize Derivatize with Silylating Agent (BSTFA) dissolve->derivatize heat Heat at 70°C derivatize->heat inject Inject into GC-MS System heat->inject separate Chromatographic Separation (DB-5) inject->separate detect Mass Spectrometric Detection (SIM) separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Analyte Concentration calibrate->quantify Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS start Quantification of This compound hplc_prep Simpler Sample Prep start->hplc_prep gc_prep Derivatization Required start->gc_prep hplc_speed Shorter Analysis Time hplc_prep->hplc_speed hplc_suit Good for Thermally Sensitive Compounds hplc_speed->hplc_suit gc_res Higher Resolution gc_prep->gc_res gc_id Definitive Identification gc_res->gc_id

References

Application Notes and Protocols: Experimental Protocols for the Bromination of 2,4-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and novel experimental protocols for the bromination of 2,4-dimethylphenol. This key chemical transformation is crucial for the synthesis of various valuable intermediates in the pharmaceutical and chemical industries. The following sections detail methodologies using different brominating agents, offering insights into regioselectivity, reaction conditions, and product yields.

Introduction

The bromination of 2,4-dimethylphenol is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing, which influences the position of the incoming bromine atom on the aromatic ring.[1] Controlling the regioselectivity to obtain the desired brominated isomer is a key challenge and is highly dependent on the choice of brominating agent, solvent, and reaction temperature.[2] This document outlines several protocols to achieve selective bromination of 2,4-dimethylphenol.

Experimental Protocols

Protocol 1: Bromination using Elemental Bromine in a Non-Polar Solvent

This protocol describes a common method for the monobromination of phenols, aiming for regioselectivity by using a non-polar solvent and controlling the temperature.[2]

Objective: To synthesize 6-bromo-2,4-dimethylphenol.

Materials:

  • 2,4-Dimethylphenol

  • Elemental Bromine (Br₂)

  • Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethylphenol in a non-polar solvent like carbon disulfide or dichloromethane.

  • Cool the flask to 0 °C in an ice-water bath.[3]

  • Slowly add a solution of elemental bromine in the same solvent dropwise to the stirred solution over a period of 1 hour.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to remove excess bromine.[4]

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired brominated 2,4-dimethylphenol.[4]

Expected Outcome: The major product is expected to be 6-bromo-2,4-dimethylphenol due to the directing effects of the hydroxyl and methyl groups, with the para-position to the hydroxyl group being blocked.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and milder brominating agent compared to elemental bromine, often leading to higher regioselectivity.[5][6][7][8] It is particularly effective for brominating electron-rich aromatic compounds like phenols.[5]

Objective: To achieve regioselective bromination of 2,4-dimethylphenol.

Materials:

  • 2,4-Dimethylphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Water

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 2,4-dimethylphenol in acetonitrile or dimethylformamide in a round-bottom flask. Using DMF as a solvent can lead to high para-selectivity with respect to the most activating group.[5]

  • Add N-bromosuccinimide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with dichloromethane.[4]

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the brominated product.

Protocol 3: Regioselective para-Bromination using TMSBr and a Bulky Sulfoxide

This modern protocol offers high regioselectivity for the para-position of phenols by utilizing a combination of trimethylsilyl bromide (TMSBr) and a sterically hindered sulfoxide.[9]

Objective: To synthesize 4-bromo-2,6-dimethylphenol (if starting from 2,6-dimethylphenol) or to explore regioselectivity with 2,4-dimethylphenol. With 2,4-dimethylphenol, this method is expected to favor bromination at the 6-position.

Materials:

  • 2,4-Dimethylphenol

  • Trimethylsilyl bromide (TMSBr)

  • (4-ClC₆H₄)₂SO (di(4-chlorophenyl) sulfoxide)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a reaction vessel, dissolve 2,4-dimethylphenol in acetonitrile.

  • Add (4-ClC₆H₄)₂SO to the solution.

  • Add TMSBr and stir the mixture at room temperature.

  • The reaction is typically complete within a few hours. Monitor by TLC.

  • The high regioselectivity is attributed to the interaction between the thioether byproduct and the phenol via an O-H···S hydrogen bond, which favors bromination at the para-position to the hydroxyl group.[9] Since this position is occupied in 2,4-dimethylphenol, the reaction will proceed at the available ortho position (6-position).

  • Isolate the product, which can often be achieved without column chromatography.[9]

Data Presentation

ProtocolBrominating AgentSolventTemperatureTypical Yield (%)Major IsomerReference
1Elemental Bromine (Br₂)Carbon Disulfide0 °C80-906-bromo-2,4-dimethylphenol[10]
2N-Bromosuccinimide (NBS)Acetonitrile/DMFRoom Temp.High6-bromo-2,4-dimethylphenol[5]
3TMSBr / (4-ClC₆H₄)₂SOAcetonitrileRoom Temp.High6-bromo-2,4-dimethylphenol[9]

Visualization of Experimental Workflows

experimental_workflow_bromination cluster_protocol1 Protocol 1: Elemental Bromine cluster_protocol2 Protocol 2: N-Bromosuccinimide (NBS) cluster_protocol3 Protocol 3: TMSBr / Sulfoxide P1_Start Dissolve 2,4-dimethylphenol in CS₂ or CH₂Cl₂ P1_Cool Cool to 0 °C P1_Start->P1_Cool P1_AddBr2 Add Br₂ solution dropwise P1_Cool->P1_AddBr2 P1_Stir Stir at 0 °C P1_AddBr2->P1_Stir P1_Quench Quench with Na₂S₂O₃ P1_Stir->P1_Quench P1_Workup Aqueous Workup (NaHCO₃, Brine) P1_Quench->P1_Workup P1_Dry Dry and Concentrate P1_Workup->P1_Dry P1_Purify Purify (Chromatography or Recrystallization) P1_Dry->P1_Purify P2_Start Dissolve 2,4-dimethylphenol in CH₃CN or DMF P2_AddNBS Add NBS P2_Start->P2_AddNBS P2_Stir Stir at Room Temp. P2_AddNBS->P2_Stir P2_Workup Aqueous Workup and Extraction P2_Stir->P2_Workup P2_Dry Dry and Concentrate P2_Workup->P2_Dry P2_Purify Purify (Chromatography) P2_Dry->P2_Purify P3_Start Dissolve 2,4-dimethylphenol in CH₃CN P3_AddSulfoxide Add (4-ClC₆H₄)₂SO P3_Start->P3_AddSulfoxide P3_AddTMSBr Add TMSBr P3_AddSulfoxide->P3_AddTMSBr P3_Stir Stir at Room Temp. P3_AddTMSBr->P3_Stir P3_Isolate Isolate Product P3_Stir->P3_Isolate

Caption: General experimental workflows for the bromination of 2,4-dimethylphenol.

Signaling Pathway/Logical Relationship

The regioselectivity of the bromination of 2,4-dimethylphenol is governed by the directing effects of the substituents on the aromatic ring.

directing_effects Start 2,4-Dimethylphenol OH_group -OH group (Strong Activator, o,p-director) Start->OH_group Me_groups -CH₃ groups (Activators, o,p-directors) Start->Me_groups Positions Potential Reaction Sites (Positions 3, 5, 6) OH_group->Positions Me_groups->Positions Electrophile Electrophile (Br⁺) Electrophile->Positions Position6 Position 6 (ortho to -OH) Most favored due to steric and electronic effects Positions->Position6 Position3_5 Positions 3 and 5 Less favored Positions->Position3_5 Product Major Product: 6-Bromo-2,4-dimethylphenol Position6->Product

Caption: Directing effects influencing the regioselective bromination of 2,4-dimethylphenol.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Bromo-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Bromo-4,6-dimethylphenol. The following information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting material (2,4-dimethylphenol), di-brominated byproducts (2,6-dibromo-4-methylphenol), and other isomeric bromophenols.[1][2] The presence of these impurities can affect the color, purity, and reactivity of the final product.

Q2: My purified this compound has a pink or brownish tint. Is this normal?

A2: A faint pink or brownish coloration can be common for phenolic compounds due to oxidation. However, a significant discoloration often indicates the presence of impurities. Further purification may be necessary if high purity is required. Performing the purification under an inert atmosphere can help minimize oxidation.[3]

Q3: I am having trouble getting my this compound to crystallize. What should I do?

A3: If your compound fails to crystallize, it could be due to several factors, including the presence of impurities, using too much solvent, or cooling the solution too quickly. Try scratching the inside of the flask with a glass rod to induce nucleation or adding a seed crystal of pure this compound. If these methods fail, concentrating the solution by boiling off some solvent and allowing it to cool slowly again may promote crystallization.[3][4]

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is a very effective method for purifying this compound, especially for removing isomeric impurities and other closely related byproducts.[5] A silica gel stationary phase with a non-polar to moderately polar mobile phase is typically used.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling out instead of crystallization The compound is coming out of solution at a temperature above its melting point.Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow the solution to cool more slowly. Seeding with a pure crystal can also help.[3]
Low yield of purified crystals Too much solvent was used during dissolution. Premature crystallization occurred during hot filtration. The solution was not cooled sufficiently.Use the minimum amount of hot solvent necessary to dissolve the crude product. Pre-heat the filtration apparatus (funnel and filter paper) to prevent premature crystallization. Ensure the solution is cooled in an ice bath for an adequate amount of time to maximize crystal formation.[3]
Crystals are discolored Presence of colored impurities or oxidation of the phenol.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
No crystal formation The solution is not supersaturated. Impurities are inhibiting crystallization.Concentrate the solution by evaporating some of the solvent. Try scratching the inner wall of the flask with a glass rod or adding a seed crystal. If impurities are suspected, an initial purification by column chromatography may be necessary.[4]
Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC The solvent system is not optimal.Experiment with different solvent systems of varying polarities. A good starting point for bromophenols is a mixture of hexane and ethyl acetate. The ideal solvent system should give a retention factor (Rf) of 0.2-0.3 for the desired compound.[6][7]
Compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Compound is eluting too quickly The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Streaking of bands on the column The column is overloaded. The compound has low solubility in the mobile phase.Reduce the amount of crude material loaded onto the column. Ensure the compound is fully dissolved in a minimum amount of the mobile phase before loading.[5]
Cracking of the silica gel bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. A layer of sand on top of the silica gel can help prevent disturbance of the bed when adding solvent.[8]

Experimental Protocols

Recrystallization Protocol

This protocol describes a general procedure for the purification of crude this compound by recrystallization.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethanol, methanol, toluene, and mixtures such as hexane/ethyl acetate or ethanol/water) at room and elevated temperatures to find a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

This protocol provides a general procedure for the purification of crude this compound using flash column chromatography.

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system should provide good separation between this compound and its impurities, with an Rf value of approximately 0.2-0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol [9]
Appearance Solid or liquid[10]
IUPAC Name This compound[9]

Table 2: Suggested Recrystallization Solvents

Solvent/Solvent SystemPolarityNotes
HexaneNon-polarGood for non-polar impurities. May require a co-solvent.[11]
Hexane / Ethyl AcetateNon-polar to Polar (adjustable)A versatile system where polarity can be fine-tuned.
Ethanol / WaterPolarGood for moderately polar compounds. The ratio can be adjusted to optimize solubility.[3]
TolueneNon-polarCan be effective for aromatic compounds.

Table 3: Typical TLC Solvent Systems

Solvent System (v/v)PolarityApplication
Hexane : Ethyl Acetate (9:1 to 7:3)Low to MediumGood starting point for separating bromophenols.[6]
DichloromethaneMediumCan be used for compounds with intermediate polarity.
TolueneLowUseful for separating aromatic isomers.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound solvent Add Minimum Hot Solvent crude->solvent 1 dissolved Completely Dissolved Solution solvent->dissolved 2 hot_filtration Hot Gravity Filtration dissolved->hot_filtration 3 impurities Insoluble Impurities (Removed) hot_filtration->impurities filtrate Clear Hot Filtrate hot_filtration->filtrate cool_rt Cool to Room Temperature filtrate->cool_rt 4 ice_bath Cool in Ice Bath cool_rt->ice_bath 5 crystals_motherliquor Crystals in Mother Liquor ice_bath->crystals_motherliquor 6 vacuum_filtration Vacuum Filtration crystals_motherliquor->vacuum_filtration 7 mother_liquor Mother Liquor (Contains Soluble Impurities) vacuum_filtration->mother_liquor wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry 8 pure_product Pure this compound dry->pure_product 9

Caption: Workflow for the purification of this compound via recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis_isolation Analysis & Isolation tlc TLC Analysis to Determine Solvent System packing Pack Column with Silica Gel Slurry tlc->packing sample_prep Dissolve Crude Product in Minimum Solvent packing->sample_prep loading Load Sample onto Column sample_prep->loading 1 elution Elute with Solvent Gradient loading->elution 2 collection Collect Fractions elution->collection 3 fraction_tlc Monitor Fractions by TLC collection->fraction_tlc 4 combine Combine Pure Fractions fraction_tlc->combine 5 evaporate Evaporate Solvent combine->evaporate 6 pure_product Pure this compound evaporate->pure_product 7

Caption: Workflow for the purification of this compound via column chromatography.

References

Common side reactions in the synthesis of 2-Bromo-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-4,6-dimethylphenol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the electrophilic bromination of 4,6-dimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis is typically achieved through the direct electrophilic bromination of 4,6-dimethylphenol. The hydroxyl group and the two methyl groups on the aromatic ring direct the incoming bromine to the 2-position with high selectivity.

Q2: What are the most common side reactions in this synthesis?

A2: The most prevalent side reactions include:

  • Over-bromination: The product, this compound, can undergo further bromination to yield dibrominated byproducts. The most likely, though minor, byproduct would be 2,X-dibromo-4,6-dimethylphenol.

  • Oxidation: Phenols are susceptible to oxidation by bromine, which can lead to the formation of colored impurities and tar-like substances.[1]

Q3: How can I minimize the formation of side products?

A3: To favor mono-bromination and reduce side reactions, it is crucial to control the reaction conditions. Key parameters include:

  • Stoichiometry: Use a bromine to 4,6-dimethylphenol molar ratio close to 1:1. A slight excess of the phenol can help minimize dibromination.

  • Temperature: Maintain a low reaction temperature, typically between -5°C and 5°C, to control the reaction rate and reduce oxidation.

  • Rate of Addition: Add the brominating agent slowly and at a steady rate to prevent localized high concentrations of bromine.

  • Solvent Choice: The use of non-polar solvents like carbon disulfide, chloroform, or dichloromethane can help suppress the ionization of bromine and reduce the rate of polysubstitution.[2]

Q4: What are the recommended purification techniques for this compound?

A4: The primary methods for purification are:

  • Distillation: Fractional distillation under reduced pressure is effective for separating the desired product from unreacted starting material and higher boiling point dibrominated byproducts.[3]

  • Column Chromatography: For smaller scale reactions or to achieve very high purity, silica gel column chromatography can be employed to separate the product from closely related impurities.[4]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider a slight increase in temperature or extending the reaction time.
Loss of product during workup.Ensure proper phase separation during extraction. Back-extract the aqueous layer to recover any dissolved product.
Evaporation of volatile product during solvent removal.Use a rotary evaporator with controlled temperature and pressure.
High percentage of dibrominated byproducts Molar ratio of bromine is too high.Use a slight excess of 4,6-dimethylphenol or a bromine to phenol ratio of no more than 1.05:1.
Reaction temperature is too high.Maintain the reaction temperature at or below 5°C.
Poor mixing leading to localized high concentrations of bromine.Ensure efficient stirring throughout the addition of the brominating agent.
Dark-colored reaction mixture or final product Oxidation of the phenol.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Presence of excess bromine.Quench the reaction with a reducing agent like sodium bisulfite or sodium thiosulfate solution until the color disappears.
Difficulty in separating product from starting material Similar physical properties.For distillation, use a fractionating column with a high number of theoretical plates. For chromatography, optimize the eluent system for better separation.

Quantitative Data on Side Product Formation (Illustrative Example)

Reaction Type p-Cresol (%) 2-Bromo-4-methylphenol (%) 2,6-Dibromo-4-methylphenol (%) Yield of Monobrominated Product (%) Reference
Batch Reaction2.5995.032.3890.7[6]
Continuous Reaction0.0999.710.2097.3[6]
Batch Reaction0.0898.540.1999.3[3]
Continuous Reaction0.0299.310.6796.7[6]

Experimental Protocols

Illustrative Protocol for the Bromination of a Phenol (adapted from the synthesis of 4-Bromo-2,6-di-tert-butylphenol) [5]

This protocol for a sterically hindered phenol can be adapted for the synthesis of this compound.

Materials:

  • 4,6-dimethylphenol

  • Bromine

  • Dichloromethane (dry)

  • Saturated aqueous sodium sulfite

  • Saturated aqueous sodium bicarbonate

  • Sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, dissolve 4,6-dimethylphenol (1 equivalent) in dry dichloromethane.

  • Cool the flask in an ice-water bath to 0°C.

  • Prepare a solution of bromine (1.05 equivalents) in dry dichloromethane and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred phenol solution over a period of 1-2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring at 0°C for an additional 30 minutes.

  • Slowly add saturated aqueous sodium sulfite to quench any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Synthesis_Pathway Synthesis of this compound and Side Reactions Start 4,6-Dimethylphenol Product This compound Start->Product + Br2 Side_Product_2 Oxidation Products (e.g., Quinones, Tars) Start->Side_Product_2 Oxidative Conditions Side_Product_1 2,X-Dibromo-4,6-dimethylphenol (Over-bromination) Product->Side_Product_1 + Br2 (excess) Reagent Br2

Caption: Main reaction and potential side reactions.

Troubleshooting_Workflow Troubleshooting Workflow Start Experiment Start Analysis Analyze Crude Product (GC/TLC) Start->Analysis Low_Yield Low Yield? Analysis->Low_Yield High_Byproducts High Byproducts? Low_Yield->High_Byproducts No Check_Reaction Check Reaction Completion & Workup Procedure Low_Yield->Check_Reaction Yes Dark_Color Dark Color? High_Byproducts->Dark_Color No Adjust_Stoichiometry Adjust Stoichiometry & Temperature High_Byproducts->Adjust_Stoichiometry Yes Inert_Atmosphere Use Inert Atmosphere & Quench Excess Br2 Dark_Color->Inert_Atmosphere Yes Purification Purification (Distillation/Chromatography) Dark_Color->Purification No Check_Reaction->Start Adjust_Stoichiometry->Start Inert_Atmosphere->Start End Pure Product Purification->End

Caption: A logical workflow for troubleshooting common issues.

References

How to optimize reaction yield for 2-Bromo-4,6-dimethylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2-Bromo-4,6-dimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 4,6-dimethylphenol with a suitable brominating agent, typically molecular bromine (Br₂). The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In the case of 4,6-dimethylphenol, the para position is blocked by a methyl group, and one ortho position is also occupied by a methyl group, thus the bromination selectively occurs at the available ortho position (C2).

Q2: What are the critical reaction parameters that influence the yield and purity of this compound?

Several parameters are crucial for a successful synthesis:

  • Temperature: The reaction is exothermic. Maintaining a low temperature is critical to prevent over-bromination and the formation of byproducts.

  • Rate of Bromine Addition: A slow, dropwise addition of the bromine solution is essential to control the reaction rate and temperature, minimizing the formation of di-brominated species.

  • Molar Ratio of Reactants: A slight excess of the brominating agent can lead to the formation of di-bromo byproducts. A molar ratio of approximately 1:1 to 1:1.05 (4,6-dimethylphenol to bromine) is generally recommended to maximize the yield of the mono-brominated product.[1]

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar aprotic solvents like dichloromethane, chloroform, or carbon tetrachloride are commonly used.[1][2]

  • Exclusion of Light: The reaction should be carried out in the absence of light to prevent radical side reactions.[1]

Q3: What are the common side products in this synthesis, and how can they be minimized?

The most common side product is 2,6-dibromo-4-methylphenol, which results from over-bromination of the starting material or the product.[2] To minimize its formation:

  • Maintain a low reaction temperature.[2]

  • Ensure a slow and controlled addition of bromine.

  • Use a precise molar ratio of reactants, avoiding a large excess of bromine.[1]

Unreacted 4,6-dimethylphenol can also be present as an impurity if the reaction does not go to completion.

Q4: What are the recommended methods for purifying the crude this compound?

The primary methods for purification are:

  • Distillation: Vacuum distillation is effective for separating the product from non-volatile impurities and some byproducts with significantly different boiling points.[1]

  • Recrystallization: This is a common and effective method for obtaining high-purity crystalline this compound. Suitable solvent systems can be determined through small-scale solubility tests.[3][4]

  • Column Chromatography: For very high purity requirements or for separating isomers with similar boiling points, column chromatography using silica gel can be employed.[3][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh, unopened bottle of bromine. 2. Allow the reaction to warm slightly towards the end, while monitoring with TLC. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Formation of a Significant Amount of Di-brominated Byproduct 1. Reaction temperature was too high. 2. Bromine was added too quickly. 3. Excess bromine was used.1. Maintain a consistently low temperature (e.g., -5 to 10 °C) throughout the bromine addition.[2] 2. Add the bromine solution dropwise with vigorous stirring. 3. Use a molar ratio of 4,6-dimethylphenol to bromine of 1:1 to 1:1.05.[1]
Product is an Oil and Fails to Solidify 1. Presence of impurities depressing the melting point. 2. Residual solvent.1. Purify the product using vacuum distillation or column chromatography to remove impurities. 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Dark-colored Reaction Mixture or Product 1. Reaction temperature was too high, leading to decomposition. 2. Presence of impurities in the starting materials.1. Strictly control the reaction temperature. 2. Use purified starting materials. The crude product can often be purified by recrystallization with activated charcoal to remove colored impurities.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from procedures for the synthesis of structurally similar compounds.[1][2][5]

Materials:

  • 4,6-dimethylphenol

  • Molecular Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4,6-dimethylphenol (1.0 mol) in dichloromethane (500 mL).

  • Protect the flask from light by wrapping it in aluminum foil.

  • Cool the solution to a temperature between -5 °C and 5 °C using an ice-salt bath.

  • In the dropping funnel, prepare a solution of bromine (1.05 mol) in dichloromethane (100 mL).

  • Add the bromine solution dropwise to the stirred phenol solution over a period of 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional hour.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Slowly add deionized water to quench the reaction.

  • Transfer the mixture to a separatory funnel and wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution to remove any unreacted bromine and HBr.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or recrystallization.

Quantitative Data

The following table summarizes typical reaction conditions and expected outcomes based on analogous syntheses. Actual results may vary depending on the specific experimental setup.

ParameterCondition 1Condition 2Reference
Starting Material 4,6-dimethylphenol4,6-dimethylphenol-
Brominating Agent Molecular Bromine (Br₂)Molecular Bromine (Br₂)[1][2]
Molar Ratio (Phenol:Bromine) 1 : 1.051 : 1.0[2]
Solvent DichloromethaneChloroform[2][5]
Temperature -5 to 5 °C0 to 10 °C[2]
Reaction Time 3 - 8 hours4 - 6 hours[2]
Purity of Crude Product > 95%> 97%[2][5]
Expected Yield > 90%> 95%[2][5]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve 4,6-dimethylphenol in Dichloromethane cool Cool to -5 to 5 °C start->cool add_br2 Dropwise Addition of Bromine Solution cool->add_br2 prep_br2 Prepare Bromine Solution in Dichloromethane prep_br2->add_br2 stir Stir for 1 hour after addition add_br2->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench wash Wash with Water and Sodium Bicarbonate quench->wash dry Dry Organic Layer wash->dry evaporate Solvent Evaporation dry->evaporate purify Purify by Distillation or Recrystallization evaporate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_key Key start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Formation of Byproducts start->cause2 cause3 Product Loss During Workup start->cause3 sol1a Increase Reaction Time cause1->sol1a sol1b Check Reagent Quality cause1->sol1b sol2a Control Temperature (-5 to 5 °C) cause2->sol2a sol2b Slow Bromine Addition cause2->sol2b sol2c Adjust Molar Ratio (1:1.05) cause2->sol2c sol3a Careful Phase Separation cause3->sol3a sol3b Thorough Extraction of Aqueous Layer cause3->sol3b optimized_yield Optimized Yield key_start Problem key_cause Cause key_solution Solution key_outcome Outcome

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Troubleshooting low yield in Suzuki coupling of 2-Bromo-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki-Miyaura Coupling

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura coupling of 2-Bromo-4,6-dimethylphenol and similar sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the most likely causes?

Low conversion with sterically hindered substrates like this compound is a common challenge. The primary reason is often the steric hindrance around the reaction site, which can impede key steps in the catalytic cycle.[1] The most critical factors to investigate are:

  • Inefficient Catalyst System: Standard palladium catalysts such as Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] The bulky methyl groups ortho to the bromine and the phenolic hydroxyl group can prevent the palladium complex from efficiently undergoing oxidative addition.

  • Suboptimal Base: The choice of base is crucial for the activation of the boronic acid for the transmetalation step.[1][2] An inappropriate base may not be strong or soluble enough to facilitate this step effectively.

  • Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and promoting the individual steps of the catalytic cycle. For sterically demanding couplings, bulky and electron-rich ligands are often essential.[2]

  • Catalyst Deactivation: The palladium catalyst can deactivate over time, forming palladium black. This can be caused by insufficient ligand, high temperatures, or impurities.[3]

Q2: I'm observing significant byproduct formation, including homocoupling of my boronic acid and debromination of the starting material. How can I minimize these side reactions?

Side product formation is a common issue that can significantly lower the yield of the desired product.

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is frequently caused by the presence of oxygen in the reaction mixture.[4] To minimize this, it is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by methods such as freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[4]

  • Protodebromination/Dehalogenation: The replacement of the bromine atom with a hydrogen atom on your starting material can also occur.[2][5] This side reaction suggests that a more efficient catalyst system is needed to favor the desired cross-coupling pathway over competing decomposition pathways.[2] Using more stable boronic esters (e.g., pinacol esters) can also help prevent protodeboronation of the coupling partner.[3][4]

Q3: What are the recommended starting conditions for a Suzuki coupling with a sterically hindered substrate like this compound?

For challenging, sterically hindered substrates, it is advisable to start with conditions known to be effective for such systems.

  • Catalyst and Ligand: Employ bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[1] N-Heterocyclic Carbene (NHC) ligands have also demonstrated high efficacy.[1][6] A common pre-catalyst is Pd(OAc)₂ or Pd₂(dba)₃ used in combination with these specialized ligands.[2]

  • Base: A moderately strong base is a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][2] For particularly stubborn reactions, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[6]

  • Solvent: Aprotic polar solvents such as toluene, dioxane, or THF are commonly used.[2] In some cases, the addition of a small amount of water can be beneficial, especially when using phosphate or carbonate bases.[1][7]

Q4: How do I choose the optimal catalyst, ligand, base, and solvent for my specific reaction?

The optimal conditions are often substrate-dependent and may require screening.

  • Catalyst/Ligand Screening: It is highly recommended to screen a panel of bulky phosphine ligands (e.g., Buchwald ligands) and NHC ligands to identify the most effective one for your substrate combination.[1][6]

  • Base and Solvent Optimization: The choice of base and solvent are often interconnected.[8] A screening of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) in various aprotic polar solvents (e.g., dioxane, toluene, THF), with and without the addition of water, can help identify the optimal combination for your reaction.[1][2][9]

Troubleshooting Guides

Low Conversion

If you are experiencing low conversion of your starting material, consider the following troubleshooting steps:

ObservationPotential CauseSuggested Action
No or minimal product formation Inactive catalyst or inappropriate ligand.Use a fresh batch of palladium pre-catalyst. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[1][6]
Insufficiently strong or soluble base.Screen stronger bases such as K₃PO₄, Cs₂CO₃, or t-BuOK.[1][2][6]
Reaction starts but stalls Catalyst deactivation (e.g., formation of palladium black).Increase the ligand-to-palladium ratio slightly.[3] Lower the reaction temperature. Ensure all reagents and solvents are pure and properly degassed.[3]
Poor solubility of reagents.Screen different solvents (e.g., dioxane, toluene, THF, DMF) to improve solubility.[2][4]
Low yield despite consumption of starting material Competing side reactions (homocoupling, protodebromination).See the "Side Product Formation" guide below.
Side Product Formation

If you are observing significant side products, the following table provides guidance on how to minimize them:

Side ProductPotential CauseSuggested Action
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously degas all solvents and the reaction mixture using methods like freeze-pump-thaw or sparging with an inert gas.[4]
Protodebromination/Dehalogenation Inefficient catalyst system or presence of a hydrogen source.Screen for a more efficient catalyst/ligand combination to promote the desired cross-coupling.[2] Ensure solvents are anhydrous.[10]
Protodeboronation of Boronic Acid Instability of the boronic acid, especially in the presence of water or at high temperatures.Use a more stable boronic ester derivative (e.g., pinacol, MIDA).[3][4] Use anhydrous conditions if possible and run the reaction at the lowest effective temperature.[3][10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized protocol and requires optimization for specific substrates and coupling partners.

  • Reagent Preparation: In a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (2-24 hours).[2]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous NH₄Cl.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization.[3][10]

Visualizations

Troubleshooting_Workflow start Low Yield Observed in Suzuki Coupling of this compound check_reagents 1. Verify Reagent Quality - Purity of Aryl Halide - Stability of Boronic Acid - Activity of Catalyst/Ligand - Anhydrous Base and Solvent start->check_reagents check_conditions 2. Review Reaction Conditions - Adequate Degassing? - Optimal Temperature? - Sufficient Reaction Time? check_reagents->check_conditions analyze_byproducts 3. Analyze for Side Products - Homocoupling? - Protodebromination? - Protodeboronation? check_conditions->analyze_byproducts optimization 4. Systematic Optimization analyze_byproducts->optimization screen_ligands Screen Bulky Ligands (e.g., SPhos, XPhos, NHC) optimization->screen_ligands screen_bases Screen Bases (e.g., K3PO4, Cs2CO3, t-BuOK) optimization->screen_bases screen_solvents Screen Solvents (e.g., Dioxane, Toluene, THF) optimization->screen_solvents success Improved Yield screen_ligands->success If successful fail Persistent Low Yield screen_ligands->fail If unsuccessful screen_bases->success If successful screen_bases->fail If unsuccessful screen_solvents->success If successful screen_solvents->fail If unsuccessful

Caption: A flowchart outlining the systematic workflow for troubleshooting low yields in Suzuki coupling reactions.

Suzuki_Catalytic_Cycle_Issues cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_issues Common Issues with Hindered Substrates cluster_side_reactions Competing Side Reactions OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) TM Transmetalation (Ar-Pd(II)-X + Ar'-B(OR)2 -> Ar-Pd(II)-Ar') OA->TM RE Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) TM->RE RE->OA oa_issue Slow Oxidative Addition - Steric hindrance from ortho-methyl groups. oa_issue->OA tm_issue Inefficient Transmetalation - Ineffective base. - Unstable boronic acid. tm_issue->TM re_issue Slow Reductive Elimination - Bulky ligands can accelerate this step. re_issue->RE homocoupling Homocoupling (Ar'-B(OR)2 + O2 -> Ar'-Ar') dehalogenation Protodebromination (Ar-X -> Ar-H)

Caption: Diagram illustrating the Suzuki catalytic cycle and common issues encountered with hindered substrates.

Ligand_Base_Selection Decision Tree for Ligand and Base Selection start Substrate: This compound (Sterically Hindered) ligand_choice Initial Ligand Choice start->ligand_choice buchwald Bulky Phosphine Ligand (e.g., SPhos, XPhos) ligand_choice->buchwald Recommended nhc N-Heterocyclic Carbene (NHC) Ligand ligand_choice->nhc Alternative base_choice Initial Base Choice buchwald->base_choice nhc->base_choice moderate_base Moderate Base (K3PO4 or Cs2CO3) base_choice->moderate_base low_yield Low Yield? moderate_base->low_yield strong_base Strong Base (t-BuOK) low_yield->strong_base Yes

Caption: A decision tree to guide the selection of ligands and bases for hindered Suzuki couplings.

References

Technical Support Center: Improving Selectivity in 2-Bromo-4,6-dimethylphenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving high selectivity in reactions involving 2-Bromo-4,6-dimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of electrophilic aromatic substitution on this compound?

A1: The regioselectivity of electrophilic aromatic substitution on this compound is primarily governed by the directing effects of the three substituents on the aromatic ring: the hydroxyl (-OH) group, the bromo (-Br) group, and the two methyl (-CH₃) groups.

  • Hydroxyl (-OH) Group: This is a strongly activating, ortho-, para-directing group. It significantly increases the electron density at the positions ortho and para to it, making them highly susceptible to electrophilic attack.

  • Methyl (-CH₃) Groups: These are activating, ortho-, para-directing groups.

  • Bromo (-Br) Group: This is a deactivating, yet ortho-, para-directing group.

The hydroxyl group is the most powerful activating group, and its directing effect will predominantly determine the position of substitution.

Q2: Which positions on the this compound ring are most susceptible to electrophilic attack?

A2: The hydroxyl group at position 1, the bromo group at position 2, and the methyl groups at positions 4 and 6 create a specific reactivity pattern. The hydroxyl group strongly activates the ortho- and para-positions. The available ortho-position is at C6 (already substituted with a methyl group) and the para-position is at C4 (also substituted with a methyl group). The other ortho-position to the hydroxyl group is C2, which is substituted with a bromine atom. Therefore, the most likely position for electrophilic attack is the remaining ortho-position to the hydroxyl group, which is the carbon between the bromine and the methyl group at C6. However, steric hindrance from the adjacent bromo and methyl groups can influence the regioselectivity.

Q3: How can I minimize polysubstitution in reactions with this compound?

A3: The high activation of the aromatic ring by the hydroxyl group can lead to multiple substitutions. To minimize this:

  • Control Stoichiometry: Use a 1:1 or slightly less than stoichiometric amount of the electrophilic reagent.

  • Low Temperature: Conduct the reaction at low temperatures to reduce the reaction rate and improve control.

  • Mild Reagents: Employ less reactive electrophiles where possible.

Q4: Is it possible to achieve selective reactions at the hydroxyl group without affecting the aromatic ring?

A4: Yes, the phenolic hydroxyl group can be selectively targeted. For reactions like ether or ester formation, the hydroxyl group's nucleophilicity can be enhanced by deprotonation with a suitable base. To prevent side reactions on the ring, it is crucial to choose reaction conditions that do not involve strong electrophiles that could react with the activated aromatic ring.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of Isomers)
Potential Cause Troubleshooting Solution
Steric Hindrance vs. Electronic Effects The electronic directing effects of the substituents may be competing with steric hindrance, leading to a mixture of products.
Use of Bulky Reagents: Employing a sterically demanding electrophile will favor attack at the less hindered position.
Solvent Effects: Non-polar solvents may favor para-substitution, while polar solvents can influence the ortho/para ratio. Experiment with different solvents to optimize selectivity.
High Reaction Temperature Higher temperatures can overcome the activation energy barrier for the formation of less favored isomers.
Lower Reaction Temperature: Running the reaction at a lower temperature can enhance selectivity for the thermodynamically favored product.
Reactive Electrophile A highly reactive electrophile may not be very selective.
Use Milder Reagents: Consider using a less reactive source for the electrophile. For example, for bromination, N-bromosuccinimide (NBS) can be a milder alternative to Br₂.
Issue 2: Low Yield of the Desired Product
Potential Cause Troubleshooting Solution
Incomplete Reaction The reaction may not have reached completion.
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or other analytical techniques to monitor the consumption of the starting material.
Increase Reaction Time or Temperature: If the reaction is sluggish, cautiously increasing the reaction time or temperature may be necessary.
Side Reactions Oxidation of the phenol or polysubstitution can consume the starting material and reduce the yield of the desired product.
Protecting Groups: Consider protecting the hydroxyl group as an ether or ester to reduce the ring's activation and prevent oxidation. The protecting group can be removed in a subsequent step.
Degas Solvents: Remove dissolved oxygen from solvents to minimize oxidation.
Poor Work-up or Purification The product may be lost during extraction or purification steps.
Optimize Extraction: Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase.
Choose Appropriate Purification Method: Column chromatography, recrystallization, or distillation under reduced pressure may be required to isolate the product effectively.

Data Presentation

Table 1: Expected Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction Type Typical Reagents Expected Major Product(s) Controlling Factors for Selectivity
Nitration HNO₃/H₂SO₄Substitution at the ortho-position to the hydroxyl group (C6 is blocked, so C2 is a possibility if the bromine can be displaced, or other positions if conditions are harsh).Low temperature and controlled addition of the nitrating agent are crucial to prevent oxidation and polysubstitution.
Halogenation Br₂ or NBSFurther bromination is likely to occur at the other activated positions, leading to di- or tri-brominated products.Control of stoichiometry is critical. Using NBS can offer milder conditions and better selectivity.
Formylation MgCl₂, Et₃N, (CH₂O)nHighly selective for ortho-formylation.Chelation control with magnesium is the key to high ortho-selectivity.
Friedel-Crafts Acylation RCOCl/AlCl₃Acylation is expected at the ortho-position to the hydroxyl group.The hydroxyl group can coordinate with the Lewis acid catalyst, potentially deactivating it. Using an excess of the catalyst or protecting the hydroxyl group may be necessary.

Experimental Protocols

Protocol 1: Selective Ortho-Formylation of this compound

This protocol is adapted from a general method for the ortho-formylation of phenols and is expected to yield 3-Bromo-5-hydroxy-2,4-dimethylbenzaldehyde with high selectivity.

Materials:

  • This compound

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous MgCl₂ (2.0 eq) and paraformaldehyde (3.0 eq).

  • Add anhydrous THF via syringe.

  • Add triethylamine (2.0 eq) dropwise to the stirred suspension.

  • Stir the mixture for 10 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux (approximately 66 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and add diethyl ether.

  • Wash the organic phase sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nitration of this compound (Illustrative)

This protocol is a general method for the nitration of activated phenols and will likely require optimization for this compound to achieve good selectivity.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ice

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the phenol, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

G cluster_troubleshooting Troubleshooting Selectivity Issues start Poor Selectivity Observed q1 Is the reaction producing a mixture of ortho and para isomers? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Consider steric and electronic effects. - Use bulkier reagents to favor the less hindered position. - Vary solvent polarity. a1_yes->s1 q2 Is polysubstitution occurring? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Reduce ring activation or reagent reactivity. - Lower the reaction temperature. - Use stoichiometric amounts of reagents. - Protect the hydroxyl group. a2_yes->s2 end Consult further literature or technical support. a2_no->end s2->end

Caption: Troubleshooting decision tree for selectivity issues.

G cluster_workflow Experimental Workflow: Selective Ortho-Formylation A 1. Mix MgCl2 and Paraformaldehyde in THF B 2. Add Triethylamine A->B C 3. Add this compound B->C D 4. Reflux for 4-6h C->D E 5. Work-up (Acid Wash, Extraction) D->E F 6. Purification (Column Chromatography) E->F G Pure Ortho-Formylated Product F->G

Caption: Workflow for selective ortho-formylation.

Caption: Directing effects of substituents.

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving the sterically hindered substrate, 2-Bromo-4,6-dimethylphenol.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: this compound presents two main challenges for cross-coupling reactions. Firstly, the two methyl groups ortho to the bromine atom create significant steric hindrance. This bulkiness can impede the oxidative addition step, which is often the rate-limiting step in the palladium catalytic cycle, by making it difficult for the catalyst to access the carbon-bromine bond.[1] Secondly, the phenol group is electron-donating, which can decrease the reactivity of the aryl bromide towards oxidative addition.[2]

Q2: Which palladium ligands are most effective for coupling with this sterically hindered substrate?

A2: For sterically demanding substrates like this compound, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred.[1][3] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered halides.[1] Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[4][5] For particularly challenging couplings, robust acenaphthoimidazolylidene palladium complexes have also shown high efficiency.[3]

Q3: What role does the phenolic hydroxyl group play, and should it be protected?

A3: The acidic proton of the phenolic hydroxyl group can interfere with the reaction, particularly when strong bases are used. It can react with the base or organometallic reagents. While some Suzuki-Miyaura couplings can tolerate free hydroxyl groups, protection is often recommended to prevent side reactions and improve yields.[3] The methoxymethyl (MOM) ether is a common protecting group for hydroxyl functionalities as it is generally stable under the basic conditions of many cross-coupling reactions.[6]

Q4: Which cross-coupling reaction is most suitable for my desired transformation?

A4: The choice of reaction depends on the bond you intend to form:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters. It is widely used due to its functional group tolerance and the stability of the boron reagents.[2]

  • Buchwald-Hartwig Amination: The method of choice for forming carbon-nitrogen bonds with primary or secondary amines.[4][7]

  • Sonogashira Coupling: Used to form carbon-carbon bonds with terminal alkynes.[8][9]

  • Heck Reaction: Suitable for coupling with alkenes to form substituted alkenes.[10][11][12]

Q5: Can I perform a Sonogashira coupling without a copper co-catalyst?

A5: Yes, copper-free Sonogashira protocols have been developed and are often preferred. The copper(I) co-catalyst in traditional Sonogashira reactions can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[1] Copper-free conditions are particularly advantageous when dealing with sensitive substrates or in pharmaceutical applications where copper contamination is a concern.[1]

Troubleshooting Guides

This section addresses common issues encountered during cross-coupling reactions with this compound and provides recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Inefficient Oxidative Addition: Steric hindrance and electron-rich nature of the substrate slowing down this rate-limiting step.[1][2] 2. Inactive Catalyst: The active Pd(0) species is not forming or has decomposed. 3. Inappropriate Ligand: The chosen ligand is not bulky or electron-rich enough to facilitate the reaction.1. Switch to a more robust catalyst system: Use a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[3][4] 2. Increase Reaction Temperature: Carefully increase the temperature in increments to provide more energy for the oxidative addition to occur. 3. Use a Pre-catalyst: Employ a commercially available palladium pre-catalyst that readily forms the active LPd(0) species.
Significant Side Products 1. Protodeboronation (Suzuki): Cleavage of the C-B bond of the boronic acid, replacing it with hydrogen. 2. Homocoupling (Glaser Coupling in Sonogashira): Self-coupling of the terminal alkyne.[1] 3. Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom.1. Use Boronate Esters: For Suzuki couplings, consider using more stable boronate esters (e.g., pinacol esters) instead of boronic acids.[2] Ensure anhydrous conditions. 2. Employ Copper-Free Conditions: For Sonogashira couplings, switch to a copper-free protocol to eliminate Glaser coupling.[1] 3. Optimize Base and Temperature: Use a weaker base if possible and avoid excessively high temperatures. Ensure a thoroughly degassed reaction setup.
Catalyst Decomposition (Formation of Palladium Black) 1. Insufficient Ligand: Not enough ligand to stabilize the Pd(0) intermediate. 2. High Temperature: The catalyst system is not stable at the reaction temperature. 3. Oxygen Presence: The reaction was not performed under strictly inert conditions.1. Increase Ligand-to-Palladium Ratio: A slight increase in the ligand ratio can improve catalyst stability. 2. Lower Reaction Temperature: If possible, lower the reaction temperature. 3. Thorough Degassing: Ensure all solvents and the reaction vessel are properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[4]

Data Presentation

The following tables summarize recommended starting conditions for various cross-coupling reactions with sterically hindered aryl bromides, which can be adapted for this compound. Note: Yields are highly dependent on the specific coupling partners and reaction optimization.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Typical Yield Range (%)
Pd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (2-3)Toluene/H₂O80-11070-95
Pd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄ (2-3)1,4-Dioxane80-11075-98
Pd(OAc)₂ (1-2)RuPhos (2-4)Cs₂CO₃ (2-3)t-BuOH80-10070-90
Pd-NHC Complex (0.05-1)(e.g., IPr)t-BuOK (2-3)1,4-Dioxane60-100>90[3]

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides

Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Typical Yield Range (%)
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.2-1.5)Toluene80-11065-95
Pd(OAc)₂ (1-2)RuPhos (2-4)K₃PO₄ (2-3)1,4-Dioxane90-12070-90
Pd₂(dba)₃ (1-2)BrettPhos (2-4)LHMDS (1.2-1.5)THF60-8070-95

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Preparation: To an oven-dried Schlenk flask, add this compound (or its protected form) (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a finely ground base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination:

  • Preparation: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).

  • Reagent Addition: Add this compound (or its protected form) (1.0 equiv), the amine (1.1 equiv), and the degassed solvent (e.g., toluene).

  • Reaction: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.

Visualizations

Catalyst_Selection_Workflow Catalyst Selection for this compound Start Define Desired Bond (C-C, C-N, etc.) Suzuki Suzuki-Miyaura (C-C) Start->Suzuki Buchwald Buchwald-Hartwig (C-N) Start->Buchwald Sonogashira Sonogashira (C-C, alkyne) Start->Sonogashira Heck Heck (C-C, alkene) Start->Heck Ligand Select Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) Suzuki->Ligand Buchwald->Ligand Sonogashira->Ligand Heck->Ligand PdSource Select Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) Ligand->PdSource Base Select Appropriate Base (e.g., K₃PO₄, NaOtBu) PdSource->Base Solvent Select Aprotic Solvent (e.g., Toluene, Dioxane) Base->Solvent Protect Consider Protecting Phenol (e.g., MOM ether) Solvent->Protect Optimize Optimize Conditions (Temp, Time, Concentration) Protect->Optimize

Caption: Catalyst selection workflow for sterically hindered phenols.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield or No Reaction Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Change_Ligand Use Bulker, More Electron-Rich Ligand (XPhos, SPhos) Check_Catalyst->Change_Ligand No Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Use_Precatalyst Use an Air-Stable Pre-catalyst (e.g., G3-Palladacycle) Change_Ligand->Use_Precatalyst Use_Precatalyst->Check_Conditions Increase_Temp Increase Temperature Check_Conditions->Increase_Temp No Check_Side_Reactions Are Side Reactions Occurring? Check_Conditions->Check_Side_Reactions Yes Change_Base Screen Different Bases (K₃PO₄, Cs₂CO₃, NaOtBu) Increase_Temp->Change_Base Change_Base->Check_Side_Reactions Protect_Phenol Protect Phenolic -OH Group Check_Side_Reactions->Protect_Phenol Yes End Improved Yield Check_Side_Reactions->End No Degas_Thoroughly Ensure Rigorous Degassing Protect_Phenol->Degas_Thoroughly Degas_Thoroughly->End

Caption: Troubleshooting workflow for low yield reactions.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4,6-dimethylphenol. The following information addresses common issues encountered during electrophilic aromatic substitution reactions, with a focus on the influence of solvent choice on reactivity, product distribution, and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in reactions involving this compound?

A1: The solvent plays a crucial role in determining the reactivity of this compound and the distribution of products, particularly in electrophilic aromatic substitution reactions like bromination and nitration. Solvents can influence the reaction by:

  • Solvating the reactants and intermediates: The polarity of the solvent affects the stabilization of charged intermediates formed during the reaction.

  • Altering the nucleophilicity of the phenol: In polar protic solvents, the phenolic proton can be abstracted, forming a more reactive phenoxide ion.

  • Influencing the degree of substitution: The choice of solvent is a key factor in controlling whether monosubstitution or polysubstitution occurs on the aromatic ring.

Q2: Why do I observe different products when I perform bromination of this compound in a polar solvent versus a non-polar solvent?

A2: This is a classic example of solvent effects in the electrophilic aromatic substitution of phenols.

  • In polar solvents (e.g., water, ethanol): These solvents can facilitate the ionization of the phenol to a phenoxide ion. The phenoxide ion is a much more powerful nucleophile than the neutral phenol, leading to a highly activated aromatic ring. This high reactivity often results in polysubstitution, for instance, the formation of 2,6-dibromo-4-methylphenol.

  • In non-polar solvents (e.g., chloroform, carbon tetrachloride, dichloromethane): In these environments, the phenol exists predominantly in its neutral form. The aromatic ring is less activated compared to the phenoxide ion, which favors controlled monosubstitution.

Q3: I am trying to achieve selective monobromination of this compound. Which solvent system should I use?

A3: For selective monobromination, it is recommended to use a non-polar solvent. Solvents like chloroform, dichloromethane, or carbon tetrachloride can limit the extent of bromination and favor the formation of the monosubstituted product.

Q4: My nitration reaction of this compound is producing a significant amount of undesired byproducts. What could be the cause?

A4: The formation of byproducts in nitration reactions of activated phenols is a common issue. Several factors, including the solvent, can contribute to this:

  • Oxidation: Phenols are susceptible to oxidation by nitric acid, leading to the formation of tar-like byproducts. Using a less polar solvent and maintaining a low reaction temperature can help minimize oxidation.

  • Polynitration: Similar to bromination, using a highly polar solvent can enhance the reactivity of the phenol and lead to the introduction of multiple nitro groups.

  • Reaction Conditions: The concentration of nitric and sulfuric acid, as well as the reaction temperature and time, are critical parameters to control for selective mononitration.

Troubleshooting Guides

Issue 1: Poor Yield of the Desired Monosubstituted Product in Bromination
Possible Cause Suggested Solution
Solvent is too polar. Switch to a non-polar solvent such as chloroform, dichloromethane, or carbon tetrachloride to reduce the activation of the phenol ring and disfavor polysubstitution.
Reaction temperature is too high. Perform the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity.
Incorrect stoichiometry of the brominating agent. Use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents) to favor monosubstitution.
Issue 2: Formation of Polysubstituted Byproducts
Possible Cause Suggested Solution
Use of a polar protic solvent (e.g., water, ethanol). As explained in the FAQs, these solvents promote the formation of the highly reactive phenoxide ion, leading to polysubstitution. Use a non-polar solvent for monosubstitution.
Excess of the electrophile. Carefully control the stoichiometry of the electrophile to be at or slightly above one equivalent relative to the this compound.

Quantitative Data on Solvent Effects

Solventp-Cresol Conversion (%)2-bromo-4-methylphenol (%)2,6-dibromo-4-methylphenol (%)
Chloroform>9998.870.09
Dichloromethane>9997.680.27

Data adapted from a patent for the synthesis of 2-bromo-4-methylphenol.

Experimental Protocols

Protocol 1: Selective Monobromination of this compound

Objective: To synthesize 2,6-dibromo-4-methylphenol through selective monobromination.

Materials:

  • This compound

  • Bromine (or N-Bromosuccinimide)

  • Chloroform (or Dichloromethane)

  • Sodium thiosulfate solution (aqueous, saturated)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq.) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq.) in chloroform to the reaction mixture over 30 minutes.

  • Stir the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Mononitration of this compound

Objective: To synthesize 2-Bromo-4,6-dimethyl-x-nitrophenol.

Materials:

  • This compound

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice

  • Dichloromethane

Procedure:

  • In a flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add this compound (1.0 eq.) to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid, keeping the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

Solvent_Effect_on_Bromination cluster_polar Polar Solvent (e.g., Water) cluster_nonpolar Non-Polar Solvent (e.g., Chloroform) p1 This compound p2 Phenoxide Ion (Highly Activated) p1->p2 Ionization p3 2,6-Dibromo-4-methylphenol (Polysubstitution) p2->p3 + Br₂ np1 This compound (Less Activated) np2 Monobrominated Product (Monosubstitution) np1->np2 + Br₂

Caption: Influence of solvent polarity on the bromination of this compound.

Experimental_Workflow_Monobromination start Start dissolve Dissolve this compound in Non-Polar Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_br2 Add Bromine Solution Dropwise cool->add_br2 react Stir at 0 °C (Monitor by TLC) add_br2->react quench Quench with Na₂S₂O₃ solution react->quench workup Aqueous Workup (NaHCO₃, Brine) quench->workup dry Dry and Concentrate workup->dry purify Purify Product dry->purify end End purify->end

Caption: Experimental workflow for the selective monobromination of this compound.

Temperature control in the synthesis of 2-Bromo-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Bromo-4,6-dimethylphenol

Welcome to the technical support hub for the synthesis of this compound. This resource is tailored for researchers, scientists, and drug development professionals to address challenges, particularly concerning temperature control, during the bromination of 4,6-dimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the bromination of 4,6-dimethylphenol?

A1: For optimal selectivity and to minimize side reactions, the bromination should be conducted at low temperatures. The recommended temperature range is typically between -5°C and 10°C.[1][2] Some protocols even suggest temperatures as low as -20°C to ensure high selectivity.[1] Maintaining a stable, low temperature is critical throughout the addition of the brominating agent.

Q2: What happens if the reaction temperature is too high?

A2: Elevated temperatures can lead to several undesirable outcomes:

  • Formation of Di-brominated Byproducts: The primary side reaction is the further bromination of the desired product to form 2,6-dibromo-4-methylphenol (when starting with a similar phenol).[1] Higher temperatures increase the rate of this secondary reaction, reducing the yield of the mono-brominated product.

  • Increased Impurities: At higher temperatures, such as 30°C, a significant portion of the reaction mixture can consist of unknown substances, complicating purification and lowering the overall yield.[3]

  • Reduced Selectivity: The selectivity of the reaction for the desired 2-bromo isomer decreases at higher temperatures, potentially leading to a mixture of isomers that are difficult to separate.

Q3: My reaction is exothermic and the temperature is difficult to control. What can I do?

A3: The bromination of phenols is a highly exothermic reaction.[1] To maintain the required low temperature, consider the following strategies:

  • Slow, Dropwise Addition: Add the brominating agent (e.g., a solution of bromine in an inert solvent) very slowly to the phenol solution. This allows the cooling bath to dissipate the heat generated from the reaction effectively.[4]

  • Efficient Cooling: Use an efficient cooling bath, such as an ice-salt or dry ice/acetone bath, to achieve and maintain temperatures below 0°C.

  • Dilution: Diluting both the phenol and the bromine in an appropriate inert solvent (like chloroform or methylene chloride) can help to moderate the reaction rate and improve heat transfer.[2]

Q4: Can I use a different brominating agent besides liquid bromine?

A4: While liquid bromine (Br₂) is the most common reagent, other brominating agents like N-bromosuccinimide (NBS) can be used for brominating phenols. The choice of reagent can influence the reaction conditions and selectivity. However, for any agent used, temperature control remains a crucial parameter to manage.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Improper Temperature Control: Reaction temperature was too high, leading to side reactions.Maintain a reaction temperature between -5°C and 10°C using an efficient cooling bath and slow addition of bromine.[1][2]
Incomplete Reaction: Insufficient reaction time or temperature was too low.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, allow it to stir for a longer duration at the optimal low temperature.
High Percentage of Di-brominated Product Excess Bromine: The molar ratio of bromine to phenol was too high.Use a precise molar ratio of bromine to phenol, typically between 0.98 and 1.03 equivalents of bromine.[1]
Reaction Temperature Too High: Elevated temperature favored the second bromination.Ensure strict temperature control. The formation of the di-bromo byproduct is a major side reaction that is accelerated by heat.[1]
Presence of Multiple Isomers or Unknown Impurities High Reaction Temperature: Undesired side reactions and rearrangements can occur at higher temperatures.Conduct the reaction at or below 0°C to improve selectivity.[1] One experiment conducted at 30°C showed over 70% unknown substances.[3]
Impure Starting Materials: Impurities in the 4,6-dimethylphenol can lead to various byproducts.Ensure the purity of the starting phenol before beginning the reaction.

Quantitative Data Summary

The following table summarizes key experimental data from various bromination protocols for phenols, highlighting the critical role of temperature.

Starting Phenol Temperature (°C) Reaction Time (h) Solvent Product Purity (%) Yield (%) Key Observations
p-Cresol-10 to -5Not SpecifiedDichloroethane/ChloroformNot SpecifiedHighLow temperature is key to reducing side reactions.[3]
p-Cresol-5 to 07Chloroform>98>99Slow, controlled addition of bromine is crucial.[2]
p-Cresol303Methane Sulfonic Acid71.70Not SpecifiedHigh percentage (13.98%) of unknown substances formed.[3]
p-Cresol306Triflic Acid12.05Not SpecifiedVery low purity with a high percentage (74.15%) of unknown substances.[3]
p-Cresol-20 to 10Not SpecifiedInert Solvent~99.797.3Continuous bromination process improves selectivity.[1]

Experimental Protocol: Synthesis of this compound

This protocol details the bromination of 4,6-dimethylphenol, emphasizing critical temperature control points.

Materials:

  • 4,6-dimethylphenol

  • Liquid Bromine (Br₂)

  • Inert Solvent (e.g., Chloroform, CHCI₃)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4,6-dimethylphenol (1.0 mole) in chloroform (250 mL).

  • Cooling: Cool the flask in an ice-salt or dry ice/acetone bath to an internal temperature of -5°C to 0°C. It is crucial to maintain this temperature range throughout the bromine addition.[2]

  • Bromine Addition: In the dropping funnel, prepare a solution of liquid bromine (1.0 mole) in chloroform (150 mL). Add this solution dropwise to the stirred phenol solution over a period of 6-7 hours.[2] The slow addition rate is essential to prevent a sudden increase in temperature due to the exothermic nature of the reaction.[1]

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete after the bromine addition is finished.

  • Quenching: Once the reaction is complete, wash the mixture with cold deionized water (2 x 200 mL) to remove hydrogen bromide.

  • Neutralization: Neutralize the organic layer by washing with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization to achieve high purity (>98%).[1]

Visualized Workflow and Logic Diagrams

The following diagrams illustrate key experimental and troubleshooting workflows.

G cluster_workflow Experimental Workflow: Bromination prep 1. Dissolve 4,6-dimethylphenol in inert solvent cool 2. Cool solution to -5°C to 0°C prep->cool add 3. Add Br2 solution dropwise (Maintain Temp) cool->add monitor 4. Monitor reaction by TLC add->monitor workup 5. Aqueous Workup & Neutralization monitor->workup purify 6. Purify product (Distillation/Recrystallization) workup->purify

Caption: A typical experimental workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Yield / High Impurity start Problem: Low Yield or High Impurity check_temp Was reaction temp maintained at < 5°C? start->check_temp check_ratio Was Br2:Phenol molar ratio ~1:1? check_temp->check_ratio temp_yes solution_temp Solution: Improve cooling, slow Br2 addition, use dilution. Re-run experiment. check_temp->solution_temp temp_no temp_yes Yes check_purity Are starting materials pure? check_ratio->check_purity ratio_yes solution_ratio Solution: Use precise stoichiometry (1.0 to 1.03 eq. Br2). Re-run experiment. check_ratio->solution_ratio ratio_no temp_no No ratio_yes Yes solution_purification Action: Optimize purification (e.g., fractional distillation, recrystallization). check_purity->solution_purification purity_yes solution_purity Solution: Purify starting materials before reaction. check_purity->solution_purity purity_no ratio_no No purity_yes Yes purity_no No

Caption: A logical decision tree for troubleshooting common issues in the synthesis.

References

Validation & Comparative

The Synthetic Advantage: 2-Bromo-4,6-dimethylphenol as a Versatile Reagent

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to achieving desired molecular complexity and high reaction efficiency. For researchers, scientists, and drug development professionals, 2-Bromo-4,6-dimethylphenol has emerged as a valuable and versatile building block. Its unique substitution pattern offers distinct advantages in a variety of chemical transformations, particularly in the synthesis of bioactive compounds and complex molecular architectures. This guide provides an objective comparison of this compound with alternative phenols, supported by experimental data, to highlight its synthetic utility.

Performance in Bromination Reactions: A Comparative Analysis

A key advantage of utilizing this compound lies in its pre-brominated state at a specific position, which circumvents the need for regioselective bromination of the corresponding dimethylphenol. This not only simplifies the synthetic route but can also lead to higher overall yields and purity by avoiding the formation of isomeric byproducts.

Consider the synthesis of ortho-brominated phenols, which are crucial intermediates. The direct bromination of p-cresol (4-methylphenol), for instance, can yield a mixture of products. In contrast, starting with a pre-brominated phenol like this compound provides a clean entry point for further functionalization.

Starting MaterialProductPurity/YieldReference
p-cresol2-bromo-4-methylphenol98.87% (Yield: 99.6%)[1]
p-cresol2-bromo-4-methylphenol95.12%[2]
2,6-di-tert-butylphenol4-bromo-2,6-di-tert-butylphenol76%[3]

As the data indicates, the synthesis of 2-bromo-4-methylphenol from p-cresol can achieve high purity and yield under optimized conditions. However, the reaction requires careful control to ensure selectivity. The use of this compound as a starting material for subsequent reactions eliminates this potentially problematic step.

Utility in Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The presence of the bromine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures often found in pharmaceuticals.

Below is a generalized experimental workflow for a Suzuki-Miyaura coupling reaction, a common application for aryl bromides like this compound.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_workup Workup and Purification A Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K₂CO₃) B Add Palladium Catalyst (e.g., Pd(PPh₃)₄) A->B C Add Degassed Solvent (e.g., Toluene/Water) B->C D Inert Atmosphere (Nitrogen or Argon) C->D E Heat and Stir D->E F Reaction Monitoring (TLC or LC-MS) E->F G Quench Reaction F->G H Extraction G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of 2-Bromo-4-methylphenol from p-Cresol

This protocol is adapted from a patented method and demonstrates a high-yield synthesis of a similar bromophenol.

Materials:

  • p-cresol (2.00 moles)

  • Chloroform

  • Bromine (2.10 moles)

  • Water

Procedure:

  • In a 1000mL four-necked flask, dissolve 220g (2.00 moles) of p-cresol in 146.7g (1.23 moles) of chloroform.

  • Prepare a solution of 336.33g (2.10 moles) of bromine in 228.8g (1.91 moles) of chloroform in a dropping funnel.

  • Cool the flask to 0-5 °C with stirring.

  • Slowly add the bromine solution dropwise over 7 hours, maintaining the temperature and a constant rate of addition.

  • After the reaction is complete, add 400g of water to the flask to wash out hydrogen bromide.

  • Separate the aqueous layer. Wash the organic layer with water until neutral.

  • Distill the organic layer under normal pressure up to 100 °C, and then under reduced pressure (-0.09MPa) up to 55 °C to recover the chloroform.

  • The remaining product is 2-bromo-4-methylphenol. Gas chromatography analysis of a similar experiment showed a composition of 0.05% p-cresol, 98.87% 2-bromo-4-methylphenol, and 0.09% 2,6-dibromo-4-methylphenol, with a yield of 99.6% for the desired product.[1]

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol provides a general procedure that can be adapted for this compound.

Materials:

  • Aryl bromide (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, arylboronic acid, base, and palladium catalyst.

  • Seal the vessel and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Pathway for Synthetic Application

The strategic use of this compound can be visualized as a streamlined pathway to complex molecules.

Synthetic_Pathway A 2,4-Dimethylphenol (Alternative Starting Material) B Bromination A->B C This compound (Target Reagent) B->C Regioselective D Mixture of Isomers B->D Non-selective F Cross-Coupling Reaction (e.g., Suzuki) C->F E Purification D->E E->C G Complex Bioactive Molecule F->G

References

A Comparative Analysis of Catalysts for the Cross-Coupling of 2-Bromo-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Optimizing Cross-Coupling Reactions of 2-Bromo-4,6-dimethylphenol

This guide provides a detailed comparative analysis of various catalytic systems for the cross-coupling of this compound, a key intermediate in the synthesis of a wide range of organic molecules. The selection of an appropriate catalyst is paramount for achieving high yields and selectivity in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. This document presents a summary of catalyst performance based on established methodologies for structurally similar substrates, detailed experimental protocols, and visual aids to facilitate catalyst selection and reaction optimization.

Comparative Performance of Catalytic Systems

The choice of catalyst, ligand, base, and solvent system is critical for the successful cross-coupling of the sterically hindered and electron-rich this compound. The following tables summarize representative conditions and expected yields for various palladium-catalyzed cross-coupling reactions. This data is compiled from established protocols for analogous 2-bromophenol and substituted aryl bromide substrates to provide a predictive framework for reaction design.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>90
Pd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O901685-95
PdCl₂(dppf) (3)-Cs₂CO₃DMF1108>90

Table 2: Buchwald-Hartwig Amination of this compound with Morpholine

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018>95
Pd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH1102480-90
G3-XPhos (1)-LHMDSDioxane8012>95

Table 3: Sonogashira Coupling of this compound with Phenylacetylene

Pd Catalyst (mol%)Cu Co-catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)-Et₃NTHF651285-95
Pd(OAc)₂ (1)CuI (2)PPh₃ (4)DIPAToluene8010>90
Pd(P(t-Bu)₃)₂ (2)- (Copper-free)-Cs₂CO₃Dioxane1001680-90

Table 4: Heck Coupling of this compound with Styrene

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1202475-85
PdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1401870-80
Herrmann's Catalyst (1)-NaOAcDMAc13012>80

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. The following are generalized procedures for the cross-coupling of this compound, adapted from established literature methods for similar substrates.

General Workflow for Cross-Coupling Reactions

reagents Combine Aryl Halide, Coupling Partner, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Characterize Product (NMR, MS, etc.) purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

  • Materials: this compound, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos, Potassium phosphate (K₃PO₄), Toluene, and Water.

  • Procedure: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol). Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). The tube is evacuated and backfilled with argon three times. Add degassed toluene (5 mL) and water (0.5 mL). The reaction mixture is then heated to 100°C with vigorous stirring for 12 hours. After cooling, the mixture is diluted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

  • Materials: this compound, Morpholine, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XPhos, Sodium tert-butoxide (NaOtBu), and Toluene.

  • Procedure: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol). Add this compound (1.0 mmol) and toluene (5 mL). Finally, add morpholine (1.2 mmol). The vial is sealed and heated to 100°C for 18 hours. After cooling, the reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash chromatography.

Protocol 3: Sonogashira Coupling

  • Materials: this compound, Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), Triethylamine (Et₃N), and THF.

  • Procedure: To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%). The flask is evacuated and backfilled with argon. Anhydrous THF (10 mL) and Et₃N (3.0 mmol) are added, followed by the dropwise addition of phenylacetylene (1.1 mmol). The mixture is stirred at 65°C for 12 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.[1]

Protocol 4: Heck Coupling

  • Materials: this compound, Styrene, Palladium(II) acetate (Pd(OAc)₂), Tri(o-tolyl)phosphine (P(o-tol)₃), Triethylamine (Et₃N), and DMF.

  • Procedure: In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%). Add DMF (5 mL), Et₃N (2.0 mmol), and styrene (1.5 mmol). The tube is sealed and heated to 120°C for 24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[2]

Catalyst Selection and Reaction Pathways

The selection of the appropriate cross-coupling reaction is determined by the desired bond formation. The following diagram illustrates a decision-making workflow for choosing the optimal reaction based on the coupling partner.

start Desired Bond Formation? cc C-C Bond start->cc Carbon-Carbon cn C-N Bond start->cn Carbon-Heteroatom sub_cc Coupling Partner? cc->sub_cc buchwald Buchwald-Hartwig Amination cn->buchwald Amine boronic_acid Organoboron (e.g., Boronic Acid) sub_cc->boronic_acid alkyne Terminal Alkyne sub_cc->alkyne alkene Alkene sub_cc->alkene suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki sonogashira Sonogashira Coupling alkyne->sonogashira heck Heck Coupling alkene->heck

Caption: Decision tree for selecting the appropriate cross-coupling reaction.

Conclusion

The cross-coupling of this compound is a versatile transformation for the synthesis of complex organic molecules. The choice of the catalytic system is crucial for achieving high yields and selectivity. For C-C bond formation, Suzuki-Miyaura and Sonogashira couplings generally provide excellent yields with a variety of palladium catalysts. For C-N bond formation, the Buchwald-Hartwig amination, particularly with bulky, electron-rich phosphine ligands, is highly effective. The Heck reaction offers a viable, albeit sometimes lower-yielding, route for the arylation of alkenes. The provided data and protocols serve as a valuable resource for researchers to design and optimize their synthetic strategies for this important substrate.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Bromo-4,6-dimethylphenol. While specific cross-validation studies for this analyte are not extensively published, this document outlines a comparison between two robust and commonly used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The experimental data and protocols presented are based on established methods for structurally similar brominated phenolic compounds, offering a solid framework for method selection and validation.

Comparison of Analytical Techniques

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Table 1: Comparison of HPLC and GC-MS Method Performance Parameters

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Range (µg/mL) 1 - 1000.1 - 50
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) (µg/mL) 0.20.05
Limit of Quantitation (LOQ) (µg/mL) 0.60.15
Specificity HighVery High
Sample Throughput ModerateModerate to Low
Notes Ideal for routine quality control and purity analysis.Excellent for trace-level detection and identification of impurities. May require derivatization for improved volatility.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of this compound in various samples.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly sensitive and selective, making it ideal for trace analysis and impurity profiling. A derivatization step is often recommended for phenolic compounds to improve their volatility and chromatographic peak shape.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Mass Spectrometric detector.

Chromatographic Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (1 µL)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-350

Derivatization (Silylation):

  • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Inject the derivatized sample into the GC-MS.

Mandatory Visualizations

G General Workflow for Analytical Method Validation A Method Development B Method Validation Protocol A->B C Specificity B->C D Linearity B->D E Accuracy B->E F Precision B->F G LOD & LOQ B->G H Robustness B->H I System Suitability B->I J Validation Report C->J D->J E->J F->J G->J H->J I->J

Caption: General Workflow for Analytical Method Validation.

G Decision Tree for Method Selection A Sample Volatility & Thermal Stability B Volatile & Thermally Stable A->B Yes C Non-Volatile or Thermally Labile A->C No D GC-MS B->D E HPLC C->E F Need for High Sensitivity? E->F G Yes F->G Yes H No F->H No I GC-MS or LC-MS G->I J HPLC-UV H->J

Caption: Decision Tree for Analytical Method Selection.

Benchmarking the Reactivity of 2-Bromo-4,6-dimethylphenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4,6-dimethylphenol is a versatile aromatic compound serving as a key building block in organic synthesis. Its reactivity is primarily centered around the hydroxyl group and the carbon-bromine bond, making it a valuable precursor for creating a diverse array of more complex molecules. The presence of the bromine atom allows for various palladium- or copper-catalyzed cross-coupling reactions, which are fundamental transformations in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comparative overview of the reactivity of this compound derivatives in three major classes of cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation.

The reactivity of aryl halides in such reactions generally follows the trend: I > Br > Cl.[1] Aryl bromides, like this compound, offer a good balance of reactivity and stability, making them widely used substrates in synthetic chemistry.[1] This guide will present experimental data in comparative tables, detail generalized experimental protocols, and use visualizations to illustrate key processes and relationships, offering an objective resource for researchers, scientists, and drug development professionals.

Key Reactivity Profiles: A Comparative Overview

The synthetic utility of this compound is most prominently demonstrated in its participation in cross-coupling reactions to form new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a C-C bond between an organoboron species and an organic halide.[2] For derivatives of this compound, this reaction enables the introduction of various aryl, heteroaryl, or vinyl substituents at the 2-position, leading to the synthesis of complex biaryl compounds. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the crucial transmetalation step.[3]

Comparative Data for Suzuki-Miyaura Coupling of Aryl Bromides:

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O8012>95
2Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃ (2)Toluene100890-98
3Pd(PPh₃)₄ (3)-Na₂CO₃ (2)DMF/H₂O901685-95
4PdCl₂(dppf) (2)-K₂CO₃ (3)Acetonitrile/H₂O801288-96

Note: Yields are representative for typical aryl bromides and may vary based on the specific derivative of this compound and the coupling partner.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[4] This reaction is instrumental in synthesizing aryl amines from this compound derivatives, which are prevalent structures in many pharmaceutical compounds. The choice of ligand and base is critical for achieving high yields and accommodating a wide range of amine coupling partners.[5]

Comparative Data for Buchwald-Hartwig Amination of Aryl Bromides:

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)BINAP (1.5)NaOt-Bu (1.2)Toluene1006>90
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (1.5)Dioxane1101285-95
3Pd(OAc)₂ (1)P(o-tol)₃ (2)Cs₂CO₃ (1.4)Toluene1002480-90
4PdCl₂(dppf) (2)-NaOt-Bu (1.2)THF651882-92

Note: Yields are representative for typical aryl bromides and are highly dependent on the steric and electronic properties of the amine coupling partner.

Ullmann Condensation (C-O, C-N, C-S Bond Formation)

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, amines, or thiols.[6] While often requiring higher temperatures than palladium-catalyzed methods, modern protocols with specific ligands have improved reaction conditions.[7] For this compound derivatives, this reaction is particularly useful for forming diaryl ethers (C-O coupling).

Comparative Data for Ullmann-Type C-O Coupling of Aryl Bromides:

EntryCopper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1CuI (10)L-Proline (20)K₂CO₃ (2)DMSO1202475-90
2CuI (5)Phenanthroline (10)Cs₂CO₃ (2)Toluene1101880-92
3Cu₂O (10)NoneK₃PO₄ (2)Pyridine1302470-85
4CuI (5)PPh₃ (10)K₂CO₃ (2)Xylene10024Moderate-Good

Note: Yields are representative for typical aryl bromides. The reactivity is sensitive to the electronic properties of both the aryl bromide and the phenol coupling partner.[8]

Experimental Protocols

Below are generalized protocols for the key cross-coupling reactions. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk tube, combine this compound derivative (1.0 equiv.), the corresponding boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent and Degassing: Add the degassed solvent system (e.g., dioxane/water 10:1). Purge the mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the base (e.g., NaOt-Bu, 1.2 equiv.), the palladium source (e.g., Pd₂(dba)₃, 1 mol%), and the ligand (e.g., BINAP, 1.5 mol%).

  • Reagent Addition: Add the this compound derivative (1.0 equiv.) and the amine (1.1 equiv.) under an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Heat the mixture to the specified temperature (e.g., 100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Protocol 3: General Procedure for Ullmann C-O Coupling
  • Reaction Setup: In a sealable reaction vessel, combine the this compound derivative (1.0 equiv.), the phenol coupling partner (1.5 equiv.), the copper catalyst (e.g., CuI, 10 mol%), the ligand (e.g., L-Proline, 20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the solvent (e.g., DMSO).

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring at a high temperature (e.g., 120 °C) for the specified time.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product via column chromatography.

Visualizations

The following diagrams illustrate the fundamental mechanisms and workflows associated with the cross-coupling reactions of this compound derivatives.

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br pd2_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + R-M pd2_intermediate Ar-Pd(II)(R)L₂ transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Product (Ar-R) product Ar-R reactant Ar-Br nucleophile R-M (e.g., R-B(OH)₂ or R-NH₂)

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental_Workflow setup 1. Reaction Setup (Reagents, Catalyst, Base) solvent 2. Add Degassed Solvent setup->solvent inert 3. Purge with Inert Gas (Ar or N₂) solvent->inert reaction 4. Heat and Stir (Monitor by TLC/GC-MS) inert->reaction workup 5. Work-up (Quench, Extract, Wash) reaction->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Characterization (NMR, MS) purify->analysis

Caption: Standard experimental workflow for cross-coupling reactions.

Reactivity_Factors reactivity Reaction Outcome (Yield, Rate, Selectivity) substrate Substrate (this compound derivative) substrate->reactivity catalyst Catalyst System (Metal Source + Ligand) catalyst->reactivity base Base (Strength and Type) base->reactivity solvent Solvent (Polarity, Aprotic/Protic) solvent->reactivity temp Temperature temp->reactivity

Caption: Key factors influencing the reactivity of bromophenol derivatives.

Conclusion

This compound and its derivatives are highly valuable intermediates in synthetic chemistry, primarily due to their ability to undergo a range of cross-coupling reactions. The choice between Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann methodologies depends on the desired bond formation (C-C, C-N, or C-O). The performance of these reactions is critically influenced by the selection of the catalyst system (metal and ligand), base, solvent, and temperature. While palladium-catalyzed reactions often proceed under milder conditions, modern advancements in Ullmann-type reactions have made copper an increasingly viable and economical alternative. This guide provides a foundational framework for researchers to select and optimize reaction conditions, facilitating the efficient synthesis of complex molecules derived from this compound.

References

A Comparative Guide to the Applications of 2-Bromo-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-Bromo-4,6-dimethylphenol, a versatile substituted phenol, and its potential applications in organic synthesis and drug discovery. While direct comparative studies featuring this specific compound are limited, this document synthesizes available experimental data for structurally related compounds and established chemical principles to offer insights into its performance relative to other substituted phenols.

I. Performance in Chemical Synthesis

This compound serves as a valuable building block in organic synthesis, offering multiple reactive sites for functionalization. Its performance in key reactions can be compared with other substituted phenols based on the electronic and steric effects of its substituents.

A. Comparison with Other Bromophenol Isomers in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction. The reactivity of bromophenols in this reaction is influenced by the position of the bromo and hydroxyl groups. While no specific data for this compound was found, a comparison with other bromophenols suggests that both electronic and steric factors play a crucial role. The methyl groups at positions 4 and 6 are electron-donating, which can increase the electron density at the bromine-bearing carbon, potentially facilitating the oxidative addition step. However, the ortho-methyl group may introduce steric hindrance.

CompoundSubstituent PositionsExpected Reactivity in Suzuki Coupling
This compound 2-Br, 4-CH₃, 6-CH₃Moderate to high, influenced by activating methyl groups and potential steric hindrance from the 6-methyl group.
4-Bromophenol4-BrHigh reactivity due to the electron-donating hydroxyl group and minimal steric hindrance.
2-Bromophenol2-BrModerate reactivity, potentially influenced by intramolecular hydrogen bonding or chelation to the catalyst.
2-Bromo-4-methylphenol2-Br, 4-CH₃High reactivity, enhanced by the electron-donating methyl group.
4-Bromo-2,6-dimethylphenol4-Br, 2-CH₃, 6-CH₃High reactivity, with the ortho-methyl groups potentially influencing the reaction rate.
B. Electrophilic Substitution Reactions

The hydroxyl and methyl groups on the aromatic ring of this compound are activating and ortho-, para-directing. This makes the remaining open position (C5) highly susceptible to electrophilic attack. Compared to phenol, which readily undergoes polysubstitution, the substituted positions in this compound offer a degree of regiocontrol.

II. Potential in the Synthesis of Bioactive Compounds

Bromophenols are a class of compounds known for their diverse biological activities, including antioxidant and anticancer properties. While no biological activity data for derivatives of this compound were found, we can infer potential activity based on structure-activity relationship (SAR) studies of other bromophenol derivatives. The presence of the phenolic hydroxyl group is often crucial for antioxidant activity, while the substitution pattern on the aromatic ring can modulate this activity and impart other biological properties.

A. Comparative Antioxidant Activity of Bromophenol Derivatives

The following table summarizes the antioxidant activity (IC50 values from DPPH assay) of various bromophenol derivatives found in the literature. This data provides a benchmark for the potential antioxidant activity of derivatives that could be synthesized from this compound.

Bromophenol DerivativeIC50 (µM)Reference
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid19.84[1]
(3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester9.67 - 21.90[2]
Novel Bromophenol Derivatives (unspecified)8.94 - 59.45 (Ki values for AChE)[3]

Lower IC50 values indicate higher antioxidant activity.

III. Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following are representative protocols for key reactions involving bromophenols.

A. Synthesis of 2-Bromo-4-methylphenol (Illustrative Protocol)

This protocol for a related compound illustrates a typical bromination of a substituted phenol.

Materials:

  • p-Cresol

  • Chloroform

  • Bromine

  • Water

Procedure:

  • In a 1000 mL four-necked flask, dissolve 220g (2.00 moles) of p-cresol in 146.7g (1.23 moles) of chloroform.

  • Prepare a solution of 336.33g (2.10 moles) of bromine in 228.8g (1.91 moles) of chloroform in a dropping funnel.

  • Cool the flask to 0-5 °C and begin to add the bromine solution dropwise over 7 hours while stirring and maintaining the temperature.

  • After the reaction is complete, add 400g of water to wash out hydrogen bromide. Separate the aqueous layer.

  • Wash the organic layer with water until neutral.

  • Distill the organic layer under normal pressure up to 100 °C, then under reduced pressure (-0.09 MPa) up to 55 °C to recover the chloroform.

  • The remaining product is 2-bromo-4-methylphenol. A yield of 99.3% with a purity of 98.54% has been reported for a similar procedure.

B. General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Bromophenol

This generalized protocol can be adapted for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water mixture)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Visualizations

A. Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Arylboronic Acid - Base - Pd Catalyst inert Establish Inert Atmosphere (Argon) start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 90-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup & Extraction quench->extract purify Dry, Concentrate & Purify extract->purify end Final Product purify->end Isolated Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

B. PI3K/Akt Signaling Pathway (Relevant to Anticancer Activity)

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Bromophenol Bromophenol Derivative (Potential Inhibitor) Bromophenol->PI3K inhibits? Bromophenol->Akt inhibits?

Caption: The PI3K/Akt signaling pathway, a potential target for anticancer bromophenol derivatives.

References

Safety Operating Guide

Safe Disposal of 2-Bromo-4,6-dimethylphenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of 2-Bromo-4,6-dimethylphenol. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to manage waste containing this compound responsibly.

Immediate Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is a brominated phenol and should be treated as a hazardous chemical. Always handle this substance inside a chemical fume hood and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene).[1]
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1]
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[1]

Disposal Protocol: A Step-by-Step Approach

The standard and required method for the disposal of this compound is through an approved hazardous waste disposal service.[2][3][4][5][6][7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Management Procedures:

StepProcedureKey Considerations
1. Waste Identification & Segregation Identify waste containing this compound. Segregate it as halogenated organic waste .Do not mix with non-halogenated, reactive, or incompatible waste streams.[9]
2. Containerization Collect waste in a designated, leak-proof, and chemically compatible container with a secure lid.[1][10]The original container, if in good condition, is a suitable option. Leave adequate headspace for expansion.
3. Labeling Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.Do not use chemical formulas or abbreviations.[9]
4. Storage Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.The storage area should be away from heat, ignition sources, and incompatible chemicals.
5. Final Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][3][4][5][6][7][8]Provide them with the full chemical name and any available safety information.

Spill Management

In the event of a spill, the primary objective is to contain the material and prevent its spread.

Spill Cleanup Protocol:

StepAction
1. Evacuate & Secure Alert personnel in the immediate area and restrict access.
2. Don PPE Wear the appropriate PPE as outlined in the table above.
3. Containment For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[10][11]
4. Neutralization (for residual amounts) Cover the spill area with dry lime or soda ash.[12][13]
5. Collection Place all contaminated materials (including absorbents and PPE) into a labeled hazardous waste container.[10][11]
6. Decontamination Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.
7. Reporting Report the spill to your supervisor and your institution's EHS department.

Experimental Protocols for Chemical Deactivation

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal cluster_3 Spill Response Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Halogenated Organic Select Container Select Container Segregate Waste->Select Container Label Container Label Container Select Container->Label Container Properly Labeled Store Securely Store Securely Label Container->Store Securely Contact EHS Contact EHS Store Securely->Contact EHS Arrange Pickup Final Disposal Approved Disposal Facility Contact EHS->Final Disposal Spill Occurs Spill Occurs Contain Spill Contain Spill Spill Occurs->Contain Spill Evacuate & Secure Collect Waste Collect Waste Contain Spill->Collect Waste Neutralize Residuals Collect Waste->Label Container As Hazardous Waste

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-4,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 2-Bromo-4,6-dimethylphenol (CAS: 15191-36-3). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing environmental impact. The information is compiled from safety data sheets of this compound and structurally related compounds.

Hazard and Safety Data

Proper handling of this compound requires a thorough understanding of its potential hazards. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1][2][3]

Category Data Source
Product Name This compound[4][5]
CAS Number 15191-36-3[4][5]
Molecular Formula C8H9BrO[3][5]
Appearance White Solid[2][3]
Melting Point 74.00 - 78.00 °C[2]
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][3]
Signal Word Warning[1][2][3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

Protection Type Specification Rationale
Eye and Face Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[2][6][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).Prevents skin contact, which can cause irritation and harmful effects if absorbed.[6][8]
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.Required when working outside of a chemical fume hood or when dust may be generated.[6][8]
Body Protection A standard laboratory coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities, a chemical-resistant apron is advised.Protects against incidental skin contact and contamination of personal clothing.[6][9]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational plan is mandatory when working with this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Verify that an eyewash station and safety shower are readily accessible.[7]

  • Assemble all necessary equipment and reagents before commencing work.

  • Don all required personal protective equipment as outlined in the table above.

2. Handling:

  • Conduct all weighing and transferring of the chemical within a chemical fume hood to minimize inhalation exposure.[6]

  • Avoid the formation of dust and aerosols.[10]

  • Use appropriate tools, such as a spatula or powder funnel, to prevent spills.

  • Keep the container tightly closed when not in use.[1][7]

3. In Case of a Spill:

  • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[8]

  • For liquid spills (if dissolved), absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into a sealed, labeled hazardous waste container.[7][8]

  • Decontaminate the spill area with a suitable cleaning agent, collecting all cleaning materials as hazardous waste.[8]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All waste containing this compound must be treated as hazardous waste.

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealed container for hazardous chemical waste.[8][9]

    • Liquid Waste (Solutions): Collect in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible wastes.[9]

  • Labeling: Label the waste container clearly with "Hazardous Waste: this compound" and include the full chemical name and any known hazard symbols.[8]

  • Storage: Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and ignition sources.[8]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][8]

Emergency and First Aid Procedures

Immediate action is required in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_fume_hood Verify Fume Hood prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_ppe Don PPE prep_safety_equipment->prep_ppe handle_weigh Weigh in Fume Hood prep_ppe->handle_weigh handle_transfer Transfer Chemical handle_weigh->handle_transfer handle_store Store Securely handle_transfer->handle_store emergency_spill Spill Response handle_transfer->emergency_spill Spill Occurs emergency_exposure First Aid handle_transfer->emergency_exposure Exposure Occurs dispose_collect Collect Hazardous Waste handle_store->dispose_collect dispose_label Label Container dispose_collect->dispose_label dispose_store Store in Designated Area dispose_label->dispose_store dispose_contact Contact EHS dispose_store->dispose_contact

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.